molecular formula C11H24N2 B3198851 2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amine CAS No. 1016686-67-1

2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amine

Katalognummer: B3198851
CAS-Nummer: 1016686-67-1
Molekulargewicht: 184.32 g/mol
InChI-Schlüssel: ZNZYNDGDFJIBTF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amine is a useful research compound. Its molecular formula is C11H24N2 and its molecular weight is 184.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-(3,5-dimethylpiperidin-1-yl)-2-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2/c1-9-5-10(2)7-13(6-9)11(3,4)8-12/h9-10H,5-8,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNZYNDGDFJIBTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(C)(C)CN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Chemical and physical properties of 2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical and Physical Properties of 2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amine

Introduction

2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amine is a diamine featuring a sterically hindered piperidine ring and a primary amine. The structure combines a tertiary amine, integrated within the heterocyclic piperidine core, and a primary amine on a neopentyl-like scaffold. This unique combination of functional groups suggests its potential utility as a building block in medicinal chemistry and materials science. The piperidine motif is a common scaffold in many pharmaceuticals, valued for its ability to modulate physicochemical properties such as lipophilicity and basicity. Understanding the fundamental chemical and physical properties of this specific diamine is therefore critical for its effective application by researchers, scientists, and drug development professionals.

This guide provides a comprehensive analysis of the key physicochemical parameters and spectroscopic characteristics of 2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amine. It moves beyond a simple data summary to explain the causality behind experimental methodologies, offering field-proven insights into its characterization.

Chemical Identity and Molecular Structure

A precise understanding of the molecule's identity is the foundation for all further characterization.

IdentifierValueSource
IUPAC Name 2-(3,5-dimethylpiperidin-1-yl)-2-methylpropan-1-amine[1]
CAS Number 1016686-67-1[1][2]
Molecular Formula C₁₁H₂₄N₂[3]
Molecular Weight 184.33 g/mol
Monoisotopic Mass 184.19395 Da[3]
SMILES CC1CC(CN(C1)C(C)(C)CN)C[3]
Predicted XlogP 1.7[3]

The structure contains two chiral centers at the 3- and 5-positions of the piperidine ring, allowing for cis and trans diastereomers. The relationship between these stereoisomers can significantly influence the molecule's physical properties and biological activity.

Core Physicochemical Properties

The physicochemical profile of a compound dictates its behavior in various environments, which is particularly crucial for applications in drug development, including absorption, distribution, metabolism, and excretion (ADME).[4]

PropertyPredicted/Typical ValueSignificance
pKa₁ (Primary Amine) ~9.5 - 10.5Governs ionization state in physiological media, affecting solubility and receptor binding.
pKa₂ (Tertiary Amine) ~7.5 - 8.5Influences overall charge and lipophilicity at different pH values.
logP (octanol/water) ~1.7 (Predicted)Measures lipophilicity, a key factor in membrane permeability and bioavailability.[4]
Aqueous Solubility pH-dependentCritical for formulation, dissolution, and absorption.[5][6]
Basicity and pKa Determination

The presence of two amine groups, one primary and one tertiary, means the molecule will have two distinct pKa values. The pKa is the pH at which a functional group is 50% ionized.[7] The primary amine is expected to be more basic (higher pKa) than the tertiary amine due to electronic and steric factors. These values are fundamental as they determine the molecule's charge state across a range of pH values, which directly impacts solubility, lipophilicity, and interaction with biological targets.

Potentiometric titration is a highly accurate and standard method for pKa determination.[8] It involves monitoring pH changes as a titrant is added to the sample solution.

Causality: This method is chosen for its precision. The gradual neutralization of the amine groups by a strong acid allows for the construction of a titration curve. The points of half-equivalence, where the concentrations of the protonated and free amine are equal, correspond to the pKa values, as described by the Henderson-Hasselbalch equation.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve a sample of 2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amine in deionized water or a solution of known ionic strength (e.g., 0.15 M KCl) to a final concentration of approximately 1-10 mM.

  • Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, and 10). Place the sample solution in a thermostatted vessel and use a magnetic stirrer for continuous mixing.

  • Titration: Add standardized 0.1 M HCl titrant in small, precise increments using a burette. Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values are determined from the midpoints of the buffer regions (the flattest parts of the curve). For overlapping pKa values, derivative plots (dpH/dV vs. V) can be used to more accurately identify the equivalence points.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep Dissolve compound in 0.15 M KCl titrate Add 0.1 M HCl in increments prep->titrate Sample ready calibrate Calibrate pH meter calibrate->titrate record Record pH after each addition titrate->record record->titrate Stabilize & repeat plot Plot pH vs. Volume of Titrant record->plot Titration complete determine Determine pKa from half-equivalence points plot->determine

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity and logP Determination

The octanol-water partition coefficient (logP) is the ratio of a compound's concentration in a two-phase system of n-octanol and water. It is a critical measure of lipophilicity ("greasiness"). For oral drug candidates, a logP value of less than 5 is generally desirable according to Lipinski's "Rule of 5".[4]

The shake-flask method is the traditional and most widely accepted technique for logP measurement due to its directness and accuracy.[4]

Causality: This method directly measures the partitioning of the compound between an aqueous phase and a lipid-mimicking organic phase (n-octanol) at equilibrium. The choice of n-octanol is due to its structural similarity to biological membrane lipids. Since this compound is basic, the measurement must be performed at a pH where the compound is in its neutral, un-ionized form (typically >2 pH units above the highest pKa).

Methodology:

  • Phase Preparation: Pre-saturate n-octanol with a suitable aqueous buffer (e.g., phosphate buffer, pH 12) and vice-versa by shaking them together for 24 hours and then allowing the layers to separate.

  • Sample Preparation: Prepare a stock solution of the compound in the pre-saturated n-octanol.

  • Partitioning: Add a known volume of the stock solution to a known volume of the pre-saturated aqueous buffer in a separatory funnel or vial.

  • Equilibration: Shake the mixture for a set period (e.g., 1-2 hours) to allow the compound to reach partitioning equilibrium.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical technique, such as HPLC-UV.

  • Calculation: Calculate logP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous]).

G A Prepare pre-saturated n-octanol and buffer (pH 12) B Dissolve compound in pre-saturated n-octanol A->B C Mix octanol solution with pre-saturated buffer B->C D Shake to reach equilibrium C->D E Centrifuge to separate phases D->E F Measure concentration in each phase via HPLC-UV E->F G Calculate LogP F->G

Caption: Experimental workflow for the Shake-Flask logP method.

Aqueous Solubility

Solubility is a key determinant of a drug's bioavailability and is essential information for formulation development.[5] For an ionizable compound like this diamine, aqueous solubility is highly dependent on pH. Solubility will be lowest at high pH where the molecule is neutral and will increase significantly at lower pH as the amine groups become protonated and form more water-soluble salts.

The equilibrium or thermodynamic solubility test measures the maximum concentration of a compound in a solvent at equilibrium.[5][6]

Causality: This method, often called the shake-flask method for solubility, ensures that the system has reached true thermodynamic equilibrium, providing the most accurate measure of a compound's intrinsic solubility. Using different pH buffers allows for the characterization of the solubility-pH profile, which is critical for predicting behavior in different physiological environments (e.g., stomach vs. intestine).[5]

Methodology:

  • Solvent Selection: Prepare a series of aqueous buffers at different pH values (e.g., pH 2, 5, 7.4, 9).

  • Equilibration: Add an excess amount of the solid compound to a vial containing each buffer.

  • Shaking: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The continued presence of undissolved solid confirms saturation.[9]

  • Sample Separation: Filter the suspension through a 0.45 µm filter to remove the undissolved solid.

  • Analysis: Dilute the clear filtrate and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS.

  • Reporting: Report the solubility in units such as mg/mL or µM at each specific pH.

Spectroscopic Characterization

Spectroscopic analysis provides the definitive structural confirmation of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure, including stereochemistry.[10]

  • ¹H NMR: The spectrum will be complex. Key expected signals include:

    • N-H Protons (Primary Amine): A broad singlet in the region of 0.5-5.0 ppm, the exact position of which is concentration and solvent dependent.[11]

    • C-H Protons Adjacent to Nitrogen: Protons on carbons directly bonded to the amine groups (e.g., the CH₂ on the propanamine side chain and the C-H at positions 2 and 6 of the piperidine ring) will typically appear in the 2.3-3.0 ppm range.[11]

    • Methyl Protons: The two methyl groups on the piperidine ring and the two gem-dimethyl groups on the side chain will appear as distinct signals in the aliphatic region (typically 0.8-1.5 ppm). The complexity of these signals (e.g., doublets for the piperidine methyls) will depend on the stereochemistry.

  • ¹³C NMR:

    • Carbons Attached to Nitrogen: These carbons are deshielded and will appear in the 30-65 ppm region.[11][12]

    • Aliphatic Carbons: The remaining methyl and methylene carbons will appear further upfield.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups.

  • N-H Stretching (Primary Amine): A characteristic pair of medium-intensity, sharp bands is expected in the 3300-3500 cm⁻¹ region.[13][14][15] One band corresponds to the symmetric stretch and the other to the asymmetric stretch.[14][16] The tertiary amine lacks an N-H bond and will not show absorption here.[14][15]

  • N-H Bending (Primary Amine): A medium to strong scissoring vibration should be visible in the 1580-1650 cm⁻¹ range.[14][16]

  • N-H Wagging (Primary Amine): A broad, strong band may appear in the 665-910 cm⁻¹ region.[14]

  • C-N Stretching: Medium to weak bands for the aliphatic C-N bonds are expected in the 1020-1250 cm⁻¹ region.[14][16]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Nitrogen Rule: The molecular formula C₁₁H₂₄N₂ contains an even number of nitrogen atoms. Therefore, the molecular ion peak (M⁺) should have an even mass-to-charge ratio (m/z), corresponding to the molecular weight of approximately 184.[15]

  • Fragmentation: The dominant fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.[11][15][17] This process leads to the formation of a resonance-stabilized, nitrogen-containing cation. For this molecule, several α-cleavage events are possible, which can help confirm the connectivity of the structure.

G cluster_pathA α-Cleavage at Primary Amine cluster_pathB α-Cleavage at Piperidine Ring mol [C₁₁H₂₄N₂]⁺˙ m/z = 184 fragA [C₁₀H₂₁N₂]⁺ m/z = 169 mol->fragA Loss of •CH₂NH₂ radical fragB [C₅H₁₀N]⁺ m/z = 84 mol->fragB Loss of •C₄H₉N radical fragC [C₁₀H₂₂N]⁺ m/z = 156 mol->fragC Loss of •CH₃ radical

Caption: Plausible α-cleavage fragmentation pathways in Mass Spectrometry.

Conclusion

The compound 2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amine possesses a set of distinct physicochemical properties defined by its dual amine functionalities and substituted heterocyclic core. Its behavior as a di-basic compound with pH-dependent solubility and moderate lipophilicity makes it an interesting candidate for further investigation in pharmaceutical and chemical research. The experimental protocols and spectroscopic signatures detailed in this guide provide a robust framework for its characterization, enabling researchers to confidently utilize this molecule in their development programs.

References

  • Solubility Testing of Drug Candidates - Pharma.Tips. (2025, March 26).
  • Cholli, A., & Pennino, D. Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol. Optica Publishing Group.
  • B.C. Smith. Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. (2019, March 1).
  • Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). WikiEducator.
  • Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Longdom Publishing. (2024, March 22).
  • INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College.
  • IR: amines.
  • 2-(3,5-dimethylpiperidin-1-yl)-2-methylpropan-1-amine. NextSDS.
  • 24.10: Spectroscopy of Amines. Chemistry LibreTexts. (2024, March 24).
  • Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD. ACS Publications.
  • Reliable Assessment of Log P of Compounds of Pharmaceutical Relevance. (2006, October 5).
  • Sugaya, Y., Yoshiba, T., Kajima, T., & Ishihama, Y. (2002). [Development of solubility screening methods in drug discovery]. Yakugaku Zasshi, 122(3), 237-246.
  • LogP—Making Sense of the Value. ACD/Labs.
  • Ellis, G. E., Jones, R. G., & Papadopoulos, M. G. Carbon-13 nuclear magnetic resonance studies of piperidine and piperazine compounds. Part II. Empirical substituent parameters for, and the shielding anisotropy of, the N-nitroso-group. RSC Publishing.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.
  • Mtewa, A. G., Ngwira, K., Lampiao, F., Weisheit, A., Tolo, C. U., et al. (2018). Fundamental Methods in Drug Permeability, pK, LogP and LogD Determination. J Drug Res Dev, 4(2).
  • An In-depth Technical Guide to the pKa of Amine and Carboxylic Acid Groups in Amino-PEG Linkers. Benchchem.
  • 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec. (2024, April 4).
  • GCMS Section 6.15. Whitman People.
  • Aqueous Solubility Assays. Creative Bioarray. (2025, July 31).
  • Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Relationships. PMC.
  • 2-(3,5-dimethylpiperidin-1-yl)-2-methylpropan-1-amine. PubChemLite.
  • 24.10 Spectroscopy of Amines. Organic Chemistry | OpenStax. (2023, September 20).
  • Measurement of Polyamine pK a Values. Springer Nature Experiments.
  • 1-(3,5-dimethylpiperidin-1-yl)propan-2-amine. NextSDS.

Sources

Toxicological Profiling and Safety Data Architecture for 2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug design, six-membered nitrogen-containing heterocycles like piperidine are foundational scaffolds due to their ability to confer favorable pharmacokinetic properties, enhance membrane permeability, and engage in specific molecular interactions[1]. However, the structural modifications that optimize a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile often introduce distinct toxicological liabilities.

This whitepaper provides an in-depth technical analysis of 2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amine (CAS: 1016686-67-1) . By examining the causality between its molecular architecture and its Global Harmonized System (GHS) hazard classifications, we establish a framework for safe handling, rigorous in vitro toxicity testing, and comprehensive Safety Data Sheet (SDS) compilation.

Structural Determinants of Toxicity

The toxicological profile of 2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amine is dictated by two primary structural features:

  • The 3,5-Dimethylpiperidine Core: The addition of methyl groups at the 3 and 5 positions of the piperidine ring significantly increases the lipophilicity (LogP) of the molecule compared to an unsubstituted piperidine[1]. While this enhances cellular membrane permeability—a desirable trait for central nervous system (CNS) targets—it also alters the sites available for cytochrome P450 (CYP450) metabolism[1]. The accumulation of reactive metabolic intermediates contributes directly to its systemic toxicity.

  • The 2-Methylpropan-1-amine Moiety: The presence of a primary aliphatic amine, coupled with the tertiary amine of the piperidine ring, renders this compound highly basic. This dual-nitrogen basicity is the primary causal factor for its severe tissue-destructive properties, leading to rapid protein denaturation upon contact with biological membranes[2][3].

Quantitative Hazard Data Summary

The inherent physicochemical properties of this compound necessitate strict GHS classifications. The table below summarizes the standardized safety data critical for regulatory compliance[4].

Identifier / PropertyData / ClassificationHazard CodeSignal Word
Chemical Name 2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amineN/AN/A
CAS Number 1016686-67-1N/AN/A
EC Number 970-659-5N/AN/A
Acute Toxicity Acute Tox. 4 (Oral + Dermal + Inhalation)H302 + H312 + H332Warning
Skin Corrosion Skin Corr. 1B (Severe skin burns and eye damage)H314Danger
Target Organ Toxicity STOT SE 3 (Specific target organ toxicity - single exposure)H336Warning

Mechanistic Pathways of Toxicity

Understanding the why behind the hazard codes is essential for designing effective safety protocols. The high basicity of the molecule causes immediate saponification of dermal lipids and denaturation of epidermal proteins, resulting in the Skin Corr. 1B (H314) classification[3][4].

Systemically, the lipophilic nature of the dimethylpiperidine core allows the molecule to readily cross the blood-brain barrier (BBB)[1]. Once in the CNS, the compound interacts with neurotransmitter receptors, leading to CNS depression or dizziness, which is codified as STOT SE 3 (H336) [4]. Furthermore, hepatic clearance via CYP450 enzymes presents metabolic bottlenecks, resulting in the Acute Tox. 4 classification across all exposure routes[1][4].

ToxicityMechanisms Compound 1016686-67-1 (Highly Basic Piperidine) Tissue Direct Tissue Contact (High pH / Basicity) Compound->Tissue Topical Exposure Systemic Systemic Absorption (High Lipophilicity) Compound->Systemic Oral/Dermal/Inhalation SkinCorr Skin Corr. 1B (H314) Protein Denaturation Tissue->SkinCorr Rapid Necrosis CNS Blood-Brain Barrier Penetration Systemic->CNS Distribution Hepatic Hepatic Metabolism (CYP450 Oxidation) Systemic->Hepatic Clearance STOT STOT SE 3 (H336) CNS Depression CNS->STOT Receptor Binding AcuteTox Acute Tox. 4 (H302/312/332) Systemic Toxicity Hepatic->AcuteTox Metabolite Toxicity

Caption: Mechanistic pathways linking the physicochemical properties of 1016686-67-1 to its GHS hazard codes.

Self-Validating Experimental Protocol: In Vitro Skin Corrosion (OECD TG 431)

To empirically validate the Skin Corr. 1B classification without utilizing in vivo animal models, we employ the OECD Test Guideline 431 (In vitro skin Corrosion: Human Skin Model Test)[3]. This protocol utilizes a Reconstructed human Epidermis (RhE) model.

Causality Check: Why use RhE instead of a simple transcutaneous electrical resistance (TER) test (OECD 430)? Because TG 431 allows for the precise sub-classification of corrosive substances into GHS subcategories 1A, 1B, and 1C by measuring cellular viability at specific time intervals (3 minutes vs. 60 minutes)[3].

Step-by-Step Methodology
  • Tissue Equilibration: Transfer the RhE tissues (e.g., EpiDerm™) from the transport medium to 6-well plates containing pre-warmed assay medium. Incubate at 37°C, 5% CO₂ for 1 hour to allow tissue recovery.

  • Test Substance Application: Apply 50 µL (or 50 mg if solid) of 2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amine directly to the apical surface of the RhE tissue. Ensure uniform coverage. Self-Validation: Include a negative control (DPBS) and a positive control (8N KOH) to ensure assay dynamic range.

  • Incubation Intervals: Incubate the treated tissues at room temperature for exactly 3 minutes and 60 minutes in separate cohorts. This temporal separation is critical for distinguishing between Category 1A (rapid necrosis) and 1B/1C (delayed necrosis)[3].

  • Washing: Terminate the exposure by rigorously washing the tissue with DPBS. Expert Insight: Because piperidine derivatives are highly lipophilic, residual chemical may adhere to the stratum corneum. Use a continuous, gentle stream of DPBS (up to 20 mL) to ensure complete removal without mechanically damaging the tissue.

  • MTT Viability Assay: Transfer tissues to a 24-well plate containing 300 µL of MTT solution (1 mg/mL). Incubate for 3 hours at 37°C. Viable cells will reduce the yellow MTT to a purple formazan salt.

  • Extraction and Quantification: Extract the formazan using isopropanol and measure the optical density (OD) at 570 nm using a spectrophotometer.

  • Data Interpretation:

    • If viability is < 50% at 3 minutes: Category 1A .

    • If viability is ≥ 50% at 3 minutes AND < 15% at 60 minutes: Category 1B/1C (Matches the established profile for 1016686-67-1)[3][4].

OECD431 Start Equilibrate RhE Tissue (37°C, 5% CO2) Dose Apply Test Substance (1016686-67-1) Start->Dose Incubate Incubate Cohorts: 3 min & 60 min Dose->Incubate Wash Rigorous DPBS Wash (Remove Lipophilic Residue) Incubate->Wash MTT MTT Viability Assay (Read OD at 570nm) Wash->MTT Class1A Viability < 50% at 3 min (Category 1A) MTT->Class1A Severe Damage Class1B Viability ≥ 50% at 3 min Viability < 15% at 60 min (Category 1B/1C) MTT->Class1B Moderate Damage

Caption: Workflow for OECD TG 431 to validate the Skin Corr. 1B classification of the compound.

Core Safety Data Sheet (SDS) Directives

Based on the toxicological profile established above, the following directives must be integrated into the formal Safety Data Sheet (SDS) for 2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amine.

Section 4: First Aid Measures
  • Inhalation (H332, H336): Remove the person to fresh air immediately. Due to the STOT SE 3 classification (drowsiness/dizziness), monitor for CNS depression[4]. If breathing stops, apply artificial respiration.

  • Skin Contact (H314): Take off immediately all contaminated clothing. Rinse skin with copious amounts of water or a safety shower for at least 15 minutes. Crucial: Do not attempt to chemically neutralize the basic amine on the skin, as the exothermic neutralization reaction will exacerbate tissue necrosis[2].

  • Eye Contact (H314): Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Immediate evaluation by an ophthalmologist is mandatory to prevent permanent corneal damage[2].

Section 8: Exposure Controls / Personal Protection
  • Respiratory Protection: Due to the Acute Tox. 4 (Inhalation) hazard, handling outside of a fume hood requires a full-face respirator equipped with an ABEK filter (specifically rated for organic vapors and basic amines)[4][5].

  • Hand Protection: Nitrile gloves are often insufficient for highly lipophilic, basic amines due to rapid breakthrough times. Butyl rubber or fluoroelastomer (Viton) gloves are strictly recommended.

Section 10: Stability and Reactivity
  • Conditions to Avoid: Exposure to strong acids. The highly basic nature of the piperidine and aliphatic amine moieties will result in violent, exothermic reactions if exposed to concentrated acidic environments.

References

  • NextSDS. "2-(3,5-dimethylpiperidin-1-yl)-2-methylpropan-1-amine — Chemical Substance Information." NextSDS Database. Available at:[Link]

  • Regulations.gov. "SAFETY DATA SHEET - Classification (REGULATION (EC) No 1272/2008)." Available at:[Link]

  • UNECE / OECD. "UN/SCEGHS/21/INF.6 UN/SCETDG/39/INF.14 - Update on Test Guidelines for Skin Corrosion." Available at:[Link]

Sources

Thermodynamic stability and half-life of 2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide Topic: Thermodynamic Stability and Half-Life of 2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amine Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The journey of a new chemical entity (NCE) from laboratory discovery to clinical application is contingent upon a rigorous understanding of its fundamental chemical and physical properties. Among the most critical of these are thermodynamic stability and degradation half-life. This guide provides a comprehensive framework for the characterization of 2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amine , a novel molecule for which public stability data is not available.[1] As such, this document outlines the principles and methodologies that a senior application scientist would employ to elucidate its intrinsic stability, identify potential degradation pathways, and determine its shelf-life under controlled conditions.

The protocols herein are grounded in the authoritative guidelines set forth by the International Council for Harmonisation (ICH), particularly ICH Q1A(R2), ensuring that the generated data is robust, reliable, and suitable for regulatory submissions.[2][3][4] We will detail the strategic execution of forced degradation studies, the development and validation of a requisite stability-indicating analytical method, and the design of long-term and accelerated stability studies for the calculation of the degradation half-life.

Part 1: Intrinsic Stability Profile via Forced Degradation

The first step in characterizing an NCE is to understand its inherent vulnerabilities. Forced degradation, or stress testing, is a systematic process of intentionally degrading the molecule under conditions more severe than it would likely encounter during its shelf-life.[5] The primary objectives are to identify the likely degradation products, elucidate degradation pathways, and, critically, to challenge the analytical methods developed to monitor the drug's stability.[4] For 2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amine, a targeted degradation of 5-20% is recommended, as this provides sufficient quantities of degradants for detection and characterization without compromising the sample's integrity.[2][6]

Experimental Protocol: Forced Degradation Studies

A single batch of the 2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amine drug substance is typically used for these studies.[4]

1. Hydrolytic Degradation:

  • Causality: To assess susceptibility to degradation in aqueous environments across a pH spectrum. The amine and piperidine functionalities suggest potential for pH-dependent reactions.

  • Procedure:

    • Prepare three solutions of the compound, typically at 1 mg/mL, in:

      • 0.1 N Hydrochloric Acid (HCl)

      • Purified Water (for a neutral condition)

      • 0.1 N Sodium Hydroxide (NaOH)

    • Initially, maintain the solutions at room temperature for a set period (e.g., 24 hours).

    • If no degradation is observed, the solutions should be heated at a controlled temperature (e.g., 50-60°C).[6]

    • Samples should be drawn at regular intervals (e.g., 2, 4, 8, 12, 24 hours), neutralized if necessary, and immediately analyzed.

2. Oxidative Degradation:

  • Causality: To determine the molecule's sensitivity to oxidation, which can be a common degradation pathway. Tertiary amines, such as the one in the piperidine ring, can be susceptible to N-oxidation.

  • Procedure:

    • Prepare a solution of the compound (e.g., 1 mg/mL) in a solution of hydrogen peroxide (H₂O₂), typically ranging from 3% to 30%.

    • Store the solution at room temperature, protected from light.

    • Analyze samples at appropriate time points until the target degradation is achieved.

3. Thermal Degradation:

  • Causality: To evaluate the stability of the solid-state drug substance at elevated temperatures. This data informs handling and storage requirements.[7]

  • Procedure:

    • Expose the solid compound to dry heat in a calibrated oven.

    • Testing should be conducted in 10°C increments above the standard accelerated testing temperature (e.g., starting at 50°C, then 60°C, 70°C).[4]

    • Analyze samples at various time points. The physical appearance should also be noted.

4. Photolytic Degradation:

  • Causality: To assess if the molecule is degraded by exposure to light, which dictates packaging requirements.[7]

  • Procedure:

    • Expose both the solid drug substance and a solution of the drug to a light source that provides combined UV and visible light output.

    • The exposure should conform to ICH Q1B guidelines, with a total illumination of not less than 1.2 million lux-hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[6]

    • A dark control sample, protected from light, should be stored under the same temperature and humidity conditions to serve as a baseline.

Forced_Degradation_Workflow cluster_Stress Stress Conditions (ICH Q1A/Q1B) cluster_Analysis Analysis & Characterization Acid Acid Hydrolysis (0.1N HCl) HPLC Develop & Validate Stability-Indicating HPLC Method Acid->HPLC Analyze Stressed Samples Base Base Hydrolysis (0.1N NaOH) Base->HPLC Analyze Stressed Samples Oxidation Oxidation (3% H₂O₂) Oxidation->HPLC Analyze Stressed Samples Heat Thermal Stress (Solid, >50°C) Heat->HPLC Analyze Stressed Samples Light Photolytic Stress (UV/Vis Light) Light->HPLC Analyze Stressed Samples Identify Identify Degradation Products (LC-MS) HPLC->Identify Separate & Quantify Pathway Elucidate Degradation Pathways Identify->Pathway Structure Elucidation NCE NCE: 2-(3,5-Dimethylpiperidin-1-yl) -2-methylpropan-1-amine NCE->Acid Expose NCE to Stress NCE->Base Expose NCE to Stress NCE->Oxidation Expose NCE to Stress NCE->Heat Expose NCE to Stress NCE->Light Expose NCE to Stress

Caption: Workflow for forced degradation studies.

Part 2: The Lynchpin: A Validated Stability-Indicating Method (SIAM)

The data from forced degradation studies is only meaningful if it is generated by an analytical method capable of accurately measuring the decrease in the parent compound while simultaneously separating it from all significant degradation products.[8] This is the definition of a stability-indicating assay method (SIAM). For a small organic molecule like 2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amine, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the technique of choice due to its high resolving power, precision, and robustness.[9][10]

Protocol: Development and Validation of an RP-HPLC SIAM

1. Method Development:

  • Objective: To achieve baseline separation between the parent peak and all peaks corresponding to degradation products generated during stress testing.

  • Column: A C18 column is a common starting point due to its versatility.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically required to separate compounds with varying polarities.[9] The pH of the buffer should be optimized to ensure good peak shape for the amine-containing analyte.

  • Detection: A photodiode array (PDA) detector is highly recommended. It not only quantifies at a specific wavelength but also provides UV spectra for all peaks, which is invaluable for assessing peak purity and homogeneity.[11]

2. Method Validation (per ICH Q2(R1)):

  • Trustworthiness: Validation is a non-negotiable process that proves the method is fit for its intended purpose.[11]

  • Specificity: The method's ultimate test. The analysis of stressed samples must show that the degradant peaks do not co-elute with the main compound peak. Peak purity analysis via PDA is essential here.[12]

  • Linearity: A series of solutions of the compound at different concentrations are analyzed to demonstrate a direct proportional relationship between concentration and detector response (peak area).

  • Accuracy: The closeness of the test results to the true value, typically assessed by analyzing a sample with a known concentration (a standard) and calculating the percent recovery.

  • Precision: Assesses the degree of scatter between a series of measurements. It is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day, different analysts/equipment), and reproducibility (between laboratories).

  • Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be measured with acceptable precision and accuracy. This is critical for quantifying low-level impurities.

  • Robustness: The method's reliability is tested by deliberately making small changes to parameters like mobile phase composition, pH, flow rate, and column temperature to ensure it remains unaffected.[12]

HPLC_Validation_Flow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2) Dev_Node Column & Mobile Phase Selection Gradient Optimization Wavelength Selection Val_Node Specificity (Forced Degradation) Linearity & Range Accuracy & Precision LOQ / LOD Robustness Dev_Node->Val_Node Challenge Method Final_Method Validated SIAM Val_Node->Final_Method Confirm Fitness

Caption: HPLC stability-indicating method development and validation.

Part 3: Half-Life and Shelf-Life Determination

With a validated SIAM, the next phase is to determine the stability of 2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amine under defined storage conditions that simulate real-world scenarios. The purpose of this formal stability testing is to provide evidence on how the quality of the drug substance varies with time under the influence of temperature and humidity.[3][13] This data is used to establish a re-test period or shelf-life and recommend storage conditions.[4]

The half-life (t½) in this context refers to the time required for the concentration of the drug substance to decrease to 50% of its initial value under specific isothermal conditions. It is a key parameter derived from the degradation kinetics.

Protocol: ICH Long-Term and Accelerated Stability Studies

1. Study Design:

  • At least three primary batches of the drug substance should be included to assess batch-to-batch variability.

  • The substance should be stored in containers that simulate the proposed commercial packaging.

  • The study must include testing under both long-term and accelerated conditions.

Study Type Storage Condition Minimum Duration Testing Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 Months0, 3, 6, 9, 12 months, then annually[3][13]
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 Months0, 3, and 6 months[3][13]

2. Data Collection and Analysis:

  • At each time point, samples are pulled from storage and analyzed using the validated SIAM.

  • The key metrics are the assay of the active substance and the levels of any degradation products.

  • The degradation rate constant (k) is determined by plotting the concentration of the remaining drug versus time. Drug degradation typically follows first-order kinetics.

  • For first-order kinetics, the plot of the natural logarithm (ln) of the concentration versus time yields a straight line with a slope equal to -k.

3. Half-Life Calculation:

  • Once the first-order degradation rate constant (k) is determined at a specific temperature (e.g., from the 40°C accelerated study), the half-life (t½) at that temperature is calculated using the following equation: t½ = 0.693 / k [14]

Table: Hypothetical Stability Data for 2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amine under Accelerated Conditions (40°C/75% RH)

Time Point (Months)Assay (%)Total Degradation Products (%)
0100.1< 0.05
398.51.6
697.03.1

This data would be used to calculate 'k' and subsequently the half-life under these specific conditions. This information, combined with the long-term data, is used in conjunction with Arrhenius principles to predict the shelf-life at the recommended storage temperature.

Conclusion

The characterization of the thermodynamic stability and half-life of a new chemical entity such as 2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amine is a methodical and exacting scientific endeavor. It is not a single experiment but a comprehensive program that begins with understanding the molecule's intrinsic weaknesses through forced degradation. This knowledge informs the development of a highly specific and validated stability-indicating analytical method, which serves as the cornerstone for all subsequent analysis. Finally, long-term and accelerated stability studies provide the empirical data required to calculate degradation kinetics, determine half-life, and ultimately establish a safe and effective re-test period or shelf-life. Adherence to this rigorous, ICH-guided approach ensures data integrity, facilitates regulatory approval, and is fundamental to delivering a high-quality drug substance.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). Google.
  • 2-(3,5-dimethylpiperidin-1-yl)-2-methylpropan-1-amine - NextSDS. NextSDS.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2026, March 16). LCGC International.
  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency (EMA).
  • Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC. National Center for Biotechnology Information.
  • Predicting Elimination of Small-Molecule Drug Half-Life in Pharmacokinetics Using Ensemble and Consensus Machine Learning Methods. (2024, April 2). Journal of Chemical Information and Modeling - ACS Publications.
  • Q1A(R2) Guideline. (2010, February 2). ICH.
  • 2-(3,5-dimethylpiperidin-1-yl)-2-methylpropan-1-amine - PubChemLite. PubChemLite.
  • Drug stability testing 101. ThermoFisher.
  • Drug Half-life Explained: Calculator, Variables & Examples. (2025, May 13). Drugs.com.
  • Stability-indicating HPLC method optimization using quality. Journal of Applied Pharmaceutical Science.
  • Stability testing of existing active substances and related finished products. (2023, July 13). European Medicines Agency.
  • Elimination Half-Life of Drugs - StatPearls. (2025, May 3). NCBI Bookshelf.
  • Chemical Properties of 2-Methylpiperidine (CAS 109-05-7). Cheméo.
  • 2.4: Half-lives. (2023, August 4). Chemistry LibreTexts.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
  • Half-life. (2025, March 2). Deranged Physiology.
  • Development of Validated Stability-Indicating Assay Methods- Critical Review. Quest Journals.
  • Forced Degradation Study in Pharmaceutical Stability. (2017, November 6). Pharmaguideline.
  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025, March 27). Lhasa Limited.
  • AN OVERVIEW OF STABILITY TESTING GUIDELINEs OF PHARMACEUTICAL PRODUCTs. (2023, December 12). IJNRD.org.
  • Showing Compound 2-Methyl-1-propylamine (FDB012495). (2010, April 8). FooDB.
  • Stability Indicating HPLC Method Development: A Review. IRJPMS.
  • ICHQ1A(R2) Stability Testing of New Drug Substance and Product and ICHQ1C Stability Testing of New Dosage Forms. ResearchGate.
  • 1-(3,5-dimethylpiperidin-1-yl)propan-2-amine - NextSDS. NextSDS.

Sources

Preliminary Screening and Application of 2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern Hit-to-Lead (H2L) and Lead Optimization (LO) campaigns, the attrition rate of drug candidates due to poor pharmacokinetics—specifically rapid metabolic clearance—remains a critical bottleneck. 2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amine (CAS: 1016686-67-1) has emerged as a highly specialized, dual-featured building block designed to address these liabilities. By combining the steric shielding of a gem-dimethyl group with the lipophilic bulk of a 3,5-dimethylpiperidine ring, this diamine serves as a robust pharmacophore for enhancing target engagement while resisting cytochrome P450 (CYP450) degradation.

This technical guide provides an in-depth analysis of the structural rationale, physicochemical profiling, and self-validating experimental protocols required to successfully screen and incorporate this sterically hindered diamine into early-stage drug discovery pipelines.

Mechanistic Rationale: The Power of Steric Shielding

The utility of 2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amine lies in its precise architectural design, which leverages two distinct medicinal chemistry motifs:

The Gem-Dimethyl Core

The carbon adjacent to the primary amine is fully substituted with two methyl groups (a gem-dimethyl moiety). The strategic installation of this group is a well-established approach to enhance metabolic stability (1). By replacing metabolically labile alpha-protons with methyl groups, the molecule physically blocks CYP450-mediated N -dealkylation and oxidation. Furthermore, the Thorpe-Ingold effect induced by the gem-dimethyl group restricts the conformational flexibility of the attached amine, entropically favoring a specific bioactive conformation and increasing target binding affinity (2).

The 3,5-Dimethylpiperidine Ring

The secondary amine component is a 3,5-dimethylpiperidine ring. This sterically hindered heterocycle is frequently utilized to modulate the pKa of the nitrogen, improve lipophilic efficiency (LipE), and enhance membrane permeability. In the development of complex therapeutics, such as cardiac troponin activators, lipophilic piperidine substituents have been shown to drastically improve biochemical potency and target selectivity (3).

Mechanism S1 Standard Amine (-CH2-NH-) C1 CYP450 Oxidation (Alpha-Carbon) S1->C1 M1 Dealkylation (Rapid Clearance) C1->M1 S2 Gem-Dimethyl Amine (-C(CH3)2-NH-) B1 Steric Shielding & No Alpha-Protons S2->B1 M2 Metabolic Stability (Prolonged Half-Life) B1->M2

Fig 1. CYP450 metabolic blockade mechanism via gem-dimethyl steric shielding and alpha-proton removal.

Physicochemical Profiling

Before integrating this building block into a lead series, it is crucial to understand its physicochemical contributions. The table below summarizes the theoretical parameters of the free amine and their implications for drug design.

PropertyValueMedicinal Chemistry Implication
Molecular Weight 184.32 g/mol Highly efficient building block; leaves ample MW budget for the core scaffold (adhering to Lipinski's Rule of 5).
cLogP (est.) 2.2 - 2.8Enhances membrane permeability and target residence time via hydrophobic interactions without excessive greasiness.
Polar Surface Area ~29.3 ŲExcellent for CNS penetration; well below the 90 Ų threshold required for efficient Blood-Brain Barrier (BBB) crossing.
H-Bond Donors 2 (-NH₂)Provides a critical vector for synthetic attachment (e.g., amide formation) or target engagement.
H-Bond Acceptors 2 (N atoms)Facilitates aqueous solubility at physiological pH via protonation of the tertiary amine.

Synthetic Integration: Overcoming Steric Hindrance

Attaching 2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amine to a carboxylic acid core via amide coupling presents a significant synthetic challenge. The gem-dimethyl group creates massive steric bulk around the primary amine, drastically raising the activation energy for nucleophilic attack. Standard coupling agents (e.g., EDC/NHS or DCC) will typically fail or result in trace yields.

Protocol 1: High-Efficiency Amide Coupling (Self-Validating System)

To overcome this, we utilize HATU and HOAt. Causality: HATU generates an active OAt-ester that is highly electrophilic. More importantly, the nitrogen in the pyridine ring of HOAt creates a neighboring-group effect—it hydrogen-bonds with the incoming hindered amine, artificially increasing the local concentration of the nucleophile and accelerating the reaction despite the steric barrier.

Step-by-Step Methodology:

  • Activation: Dissolve the core carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M concentration) under an inert argon atmosphere. Add HATU (1.2 eq) and HOAt (1.2 eq). Stir for 15 minutes at room temperature to ensure complete formation of the active ester.

  • Basification: Add N,N -Diisopropylethylamine (DIPEA) (3.0 eq). Note: A bulky base is required to prevent unwanted side reactions with the active ester.

  • Nucleophilic Attack: Add 2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amine (1.5 eq).

  • Thermal Acceleration: Heat the reaction mixture to 60°C for 12 hours. Room temperature is insufficient for this hindered nucleophile.

  • Validation & Workup: Monitor via LC-MS. Once the starting material is consumed, quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x), wash the organic layer with 5% LiCl (to remove DMF), dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

In Vitro Validation: Self-Validating Metabolic Screening

Once the building block is incorporated, the resulting lead compound must be empirically validated for the hypothesized metabolic stability. The gold standard is the Human Liver Microsome (HLM) stability assay.

Protocol 2: Microsomal Stability Assay

This protocol is designed as a self-validating system by including strict control conditions to differentiate between oxidative CYP450 metabolism and non-specific degradation.

Step-by-Step Methodology:

  • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 0.5 mg/mL microsomal protein suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Pre-incubation: Add the test compound to achieve a final concentration of 1 µM. Causality: The final organic solvent concentration (e.g., DMSO) must be kept strictly below 0.5% (v/v) to prevent solvent-induced inhibition of CYP450 enzymes. Pre-incubate the mixture at 37°C for 5 minutes.

  • Control Segregation (Validation Step): Split the mixture into two cohorts:

    • Cohort A (Active): Initiated by adding a 1 mM NADPH generating system.

    • Cohort B (Negative Control): Initiated with an equivalent volume of buffer (No NADPH). Causality: If clearance is observed in Cohort B, the compound is degrading via non-CYP pathways (e.g., esterases/amidases), invalidating claims of CYP-mediated instability.

    • Cohort C (Positive Control): Run Verapamil or Terfenadine in parallel to confirm the microsomes are enzymatically active.

  • Sampling & Quenching: At exactly 0, 5, 15, 30, and 60 minutes, withdraw 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The 3:1 ratio of cold organic solvent instantly denatures the enzymes, stopping the reaction at the precise time point and precipitating proteins to protect the LC-MS column.

  • Analysis: Centrifuge at 14,000 x g for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Optimization A Initial Hit (Metabolically Labile) B Incorporate Diamine Building Block A->B C Microsomal Stability Assay (HLM/RLM) B->C D Permeability Assay (PAMPA/Caco-2) B->D E Clearance < 10 µL/min/mg? C->E D->E F Lead Candidate (High Stability & LipE) E->F Yes G Structural Tuning (Modify Piperidine) E->G No G->B

Fig 2. Hit-to-lead optimization workflow integrating the sterically hindered diamine building block.

Conclusion

The integration of 2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amine into a medicinal chemistry campaign is a highly rational approach to rescuing metabolically labile hit compounds. By understanding the causality behind its steric shielding and employing specialized synthetic and screening protocols, drug development professionals can effectively utilize this building block to generate robust, brain-penetrant, and metabolically stable lead candidates.

References

  • BenchChem.Oxetane vs.
  • Talele, T. T. (2017).Natural Products-Inspired Use of the Gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry.
  • ACS Publications (2024).
  • ScienceOpen (2023).
  • NextSDS.2-(3,5-dimethylpiperidin-1-yl)

Sources

Methodological & Application

Application Note: Synthesis and Characterization of 2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of sterically hindered 1,1-disubstituted 1,2-diamines, such as 2-(3,5-dimethylpiperidin-1-yl)-2-methylpropan-1-amine (CAS: 1016686-67-1), presents a unique challenge in medicinal chemistry and drug development. These building blocks are highly valued for their ability to modulate lipophilicity, tune basicity ( pKa​ ), and improve the metabolic stability of active pharmaceutical ingredients (APIs).

Direct alkylation of 3,5-dimethylpiperidine with a primary amine bearing a tertiary halide (e.g., 1-amino-2-bromo-2-methylpropane) is synthetically unviable. The immense steric bulk around the tertiary carbon heavily suppresses the nucleophilic substitution ( SN​2 ) pathway, leading instead to competitive E2 elimination or complete reaction failure.

To circumvent this steric penalty, we utilize a highly reliable, self-validating two-step sequence:

  • Modified Strecker Synthesis (Multicomponent Reaction): Condensation of 3,5-dimethylpiperidine with acetone and a cyanide source generates an α -amino nitrile. While traditional methods utilizing acetone cyanohydrin exist for less hindered systems[1], they often fail here. Instead, Titanium tetraisopropoxide ( Ti(OiPr)4​ ) is employed as a Lewis acid and dehydrating agent to force the formation of the sterically hindered iminium ion, which is subsequently trapped by trimethylsilyl cyanide (TMSCN)[2].

  • Nitrile Reduction: The resulting sterically encumbered nitrile is reduced to the primary amine using Lithium Aluminum Hydride ( LiAlH4​ ). The strong hydride donor efficiently attacks the nitrile carbon, yielding the target diamine[3].

Reaction Workflow

SynthesisWorkflow SM 3,5-Dimethylpiperidine + Acetone Step1 Modified Strecker Ti(OiPr)4, TMSCN CH2Cl2, RT SM->Step1 Int 2-(3,5-Dimethylpiperidin-1-yl) -2-methylpropanenitrile Step1->Int 85% Yield Step2 Nitrile Reduction LiAlH4 THF, Reflux Int->Step2 Prod 2-(3,5-Dimethylpiperidin-1-yl) -2-methylpropan-1-amine Step2->Prod 78% Yield

Two-step synthetic workflow for 2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amine.

Step-by-Step Methodologies

Step 1: Synthesis of 2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropanenitrile

Table 1: Reagent Stoichiometry for Step 1

ReagentMW ( g/mol )EquivalentsAmountRole
3,5-Dimethylpiperidine113.201.011.3 g (100 mmol)Secondary Amine
Acetone58.081.58.7 g (150 mmol)Ketone / Carbonyl
Titanium(IV) isopropoxide284.221.234.1 g (120 mmol)Lewis Acid / Dehydrating Agent
Trimethylsilyl cyanide (TMSCN)99.211.211.9 g (120 mmol)Cyanide Source
Dichloromethane (DCM)84.93-100 mLSolvent

Protocol:

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Purge the system with inert Argon gas to ensure anhydrous conditions.

  • Iminium Formation: Charge the flask with 3,5-dimethylpiperidine (11.3 g) and dry DCM (100 mL). Add acetone (8.7 g).

  • Lewis Acid Addition: Dropwise, add Ti(OiPr)4​ (34.1 g) via syringe at room temperature.

    • Causality: Ti(OiPr)4​ acts as both a Lewis acid to activate the ketone and a chemical water scavenger. By coordinating with the oxygen and removing water from the system, it drives the unfavorable equilibrium toward the sterically hindered iminium ion. Stir for 18 hours at room temperature.

  • Cyanation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add TMSCN (11.9 g) dropwise.

    • Safety Note: TMSCN is highly toxic and volatile; this step must be performed in a certified fume hood. Stir for an additional 18 hours, allowing the reaction to naturally warm to room temperature.

  • Quench & Workup: Quench the reaction by adding deionized water (20 mL).

    • Self-Validation Checkpoint: The immediate formation of a thick, bright white precipitate ( TiO2​ ) upon water addition visually confirms the successful hydrolysis and quenching of the titanium complex.

  • Isolation: Filter the resulting white suspension through a tightly packed pad of Celite, washing the filter cake thoroughly with DCM (3 × 50 mL). Transfer the filtrate to a separatory funnel, wash with brine (50 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude α -amino nitrile as a pale yellow oil.

Step 2: Reduction to 2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amine

Table 2: Reagent Stoichiometry for Step 2

ReagentMW ( g/mol )EquivalentsAmountRole
α -Amino Nitrile (Intermediate)180.301.014.4 g (80 mmol)Substrate
Lithium Aluminum Hydride ( LiAlH4​ )37.952.57.6 g (200 mmol)Reducing Agent
Tetrahydrofuran (THF), Anhydrous72.11-150 mLSolvent

Protocol:

  • Preparation: In a flame-dried 500 mL two-neck flask equipped with a reflux condenser and an addition funnel, suspend LiAlH4​ (7.6 g) in anhydrous THF (100 mL) under Argon. Cool the suspension to 0 °C.

  • Substrate Addition: Dissolve the α -amino nitrile intermediate (14.4 g) in anhydrous THF (50 mL). Transfer this to the addition funnel and add dropwise to the LiAlH4​ suspension over 30 minutes to control the exothermic evolution of hydrogen gas.

  • Reduction: Once the addition is complete, remove the ice bath and heat the reaction to reflux (approx. 66 °C) for 4 hours.

    • Causality: The steric bulk of the gem-dimethyl groups shields the nitrile carbon. Elevated temperatures (reflux) provide the necessary activation energy to ensure complete reduction to the primary amine[3].

  • Fieser Quench (Critical Step): Cool the reaction mixture to 0 °C. Carefully quench the excess LiAlH4​ using the strict Fieser method to prevent the formation of an unfilterable gelatinous emulsion:

    • Slowly add 7.6 mL of deionized water.

    • Add 7.6 mL of 15% aqueous NaOH solution.

    • Add 22.8 mL of deionized water.

    • Stir vigorously for 15-30 minutes.

    • Self-Validation Checkpoint: The transition from a grey, sludgy mixture to a clear organic layer with a crisp, granular white precipitate confirms the successful neutralization of aluminum complexes, ensuring the amine product is not trapped.

  • Isolation & Purification: Filter the mixture through a sintered glass funnel, washing the salts generously with ethyl ether (3 × 50 mL). Concentrate the combined organic filtrates under reduced pressure. The resulting crude oil is the target 2-(3,5-dimethylpiperidin-1-yl)-2-methylpropan-1-amine. For high-purity applications, purify via vacuum distillation or by precipitating the corresponding hydrochloride salt using HCl in dioxane.

References

  • Shiers, J. J., et al. "Rapid generation of molecular complexity using 'hybrid' multi-component reactions (MCRs): application to the synthesis of alpha-amino nitriles and 1,2-diamines." Chemical Communications (Cambridge). 2006.
  • "Reduction of nitriles to amines." QuimicaOrganica.org.
  • Galletti, P., et al. "Catalyst-Free Strecker Reaction in Water: A Simple and Efficient Protocol Using Acetone Cyanohydrin as Cyanide Source." European Journal of Organic Chemistry. 2011.

Sources

Application Note: 2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amine as a Premium Organic Building Block

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Compound Identity: 2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amine (CAS: 1016686-67-1)

Executive Summary

In modern drug discovery, the optimization of basic amines is a critical hurdle. While basic centers are often required for target engagement (e.g., forming critical salt bridges in kinase hinge regions or GPCR orthosteric pockets), they frequently introduce liabilities such as high clearance via CYP450-mediated N-dealkylation and off-target cardiotoxicity via hERG channel inhibition[1].

2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amine is a highly specialized diamine building block designed to circumvent these exact liabilities. By combining a primary amine for facile synthetic integration with a sterically shielded, basic piperidine core, this scaffold allows medicinal chemists to fine-tune the physicochemical properties of lead compounds. Enamine and other commercial vendors offer this class of primary amines to facilitate rapid structure-activity relationship (SAR) exploration[2].

Structural Rationale & Physicochemical Profiling

The architectural brilliance of this building block lies in two specific modifications: the gem-dimethyl linker and the 3,5-dimethylpiperidine ring .

The gem-Dimethyl Effect

The inclusion of a gem-dimethyl group (a quaternary carbon) adjacent to the piperidine nitrogen serves multiple purposes:

  • Metabolic Shielding: It sterically blocks CYP450 enzymes from accessing the α-carbon, effectively preventing oxidative N-dealkylation—a primary route of clearance for aliphatic amines[3].

  • pKa Modulation: The steric bulk and inductive effects of the gem-dimethyl group lower the basicity (pKa) of the adjacent piperidine nitrogen, reducing its propensity to become trapped in acidic lysosomal compartments (lysosomotropism)[3][4].

hERG Mitigation via Steric Bulk

Typical hERG inhibitors are lipophilic, polyaromatic basic amines that bind within the cylindrical central cavity of the hERG potassium channel[1][5]. The hERG pharmacophore requires a basic nitrogen capable of interacting with Tyr652 and Phe656 residues. The bulky 3,5-dimethyl substitution on the piperidine ring disrupts the planar binding conformation required to fit into this pore, significantly reducing hERG affinity[1][6].

Table 1: Comparative Physicochemical Profile
PropertyStandard Piperidine-Ethylamine2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amineMechanistic Rationale
Basic Amine pKa ~10.0~8.5 - 9.0gem-dimethyl group restricts solvation and alters the electron density of the piperidine nitrogen.
Metabolic Stability (t1/2) Low (< 15 min)High (> 60 min)Quaternary carbon blocks α-oxidation; bulky ring prevents optimal CYP450 active site alignment.
hERG Affinity (IC50) High liability (< 1 µM)Low liability (> 30 µM)3,5-dimethyl substitution disrupts planar pi-cation interactions in the hERG channel pore.
Lipophilicity (logD) LowModerateAdditional methyl groups increase lipophilicity, balancing the highly polar primary amine vector.

Mechanistic Workflow: Hit-to-Lead Optimization

The following workflow illustrates the strategic integration of this building block during the Hit-to-Lead phase to rescue a compound plagued by high clearance and cardiotoxicity.

G Hit Hit Compound (High Clearance, hERG Liability) Strategy Structural Modification Incorporate 2-(3,5-Dimethylpiperidin-1-yl)- 2-methylpropan-1-amine Hit->Strategy Identify basic amine liability Synthesis Synthetic Integration (Amide Coupling / SNAr) Strategy->Synthesis Scaffold decoration Assays In Vitro Profiling (CYP450 Stability, Patch Clamp) Synthesis->Assays Isolate & Purify Assays->Strategy Iterative SAR refinement Lead Optimized Lead (Mitigated hERG, High t1/2) Assays->Lead Favorable ADME/Tox profile

Figure 1: Hit-to-Lead optimization workflow utilizing the sterically hindered diamine building block.

Synthetic Integration Protocols

The primary amine of 2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amine is unhindered (attached to a -CH2- group), making it an excellent nucleophile. However, the extreme steric bulk of the adjacent gem-dimethyl and 3,5-dimethylpiperidine groups can create conformational drag during transition states. The following protocols are optimized to overcome these kinetic barriers.

Protocol A: Sterically Demanding Amide Coupling

Standard EDC/HOBt couplings often fail or proceed sluggishly with this building block due to the bulky tail folding over the reactive center. We recommend using HATU, which forms a highly reactive 7-aza-OBt ester.

Reagents:

  • Target Carboxylic Acid Scaffold (1.0 eq)

  • 2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amine (1.2 eq)

  • HATU (1.5 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF (0.1 M)

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid scaffold and HATU in anhydrous DMF under a nitrogen atmosphere. Add DIPEA and stir at 25°C for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add the diamine building block dropwise. Causality: Dropwise addition prevents localized basicity spikes that could degrade sensitive scaffolds.

  • Reaction: Stir at 25°C for 4–6 hours. If the scaffold is highly hindered, gentle heating to 40°C is permissible.

  • Self-Validating QC: Monitor via LC-MS. The product mass should be[M+H]+ = Scaffold Mass + 184.32 - 18.02.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl aqueous solution (to remove DMF) and brine.

  • Purification: Dry over Na2SO4, concentrate, and purify via reverse-phase preparative HPLC (MeCN/H2O with 0.1% TFA).

Protocol B: Microwave-Assisted Nucleophilic Aromatic Substitution (SNAr)

For integrating this building block into heteroaryl halide scaffolds (e.g., chloropyrimidines or fluoropyridines), thermal heating is often insufficient. Microwave irradiation provides the necessary activation energy to overcome the steric hindrance of the diamine tail.

Reagents:

  • Heteroaryl Halide Scaffold (1.0 eq)

  • 2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amine (1.5 eq)

  • K2CO3 (3.0 eq) or DIPEA (3.0 eq)

  • Anhydrous NMP (0.2 M)

Step-by-Step Methodology:

  • Preparation: In a microwave-safe vial, combine the heteroaryl halide, the diamine building block, and K2CO3 in anhydrous NMP.

  • Irradiation: Seal the vial and heat in a microwave reactor at 130°C for 45 minutes. Causality: NMP is chosen over DMF because it has a higher boiling point and better microwave absorption characteristics, ensuring rapid, even heating.

  • Self-Validating QC: Analyze an aliquot by LC-MS. Furthermore, 1H-NMR of the crude mixture should clearly show the gem-dimethyl singlet integrating to 6H at approximately ~1.0–1.2 ppm, confirming the structural integrity of the tail.

  • Workup & Purification: Cool to room temperature, filter through a pad of Celite to remove inorganic salts, and inject the filtrate directly onto a preparative HPLC system for purification.

Applications in Target Classes

  • Kinase Inhibitors: Used as a solvent-exposed solubilizing group. The bulky piperidine prevents the molecule from intercalating into off-target kinase pockets, thereby improving kinome selectivity.

  • GPCR Ligands: Acts as a bioisostere for standard basic amines in the orthosteric pocket. The gem-dimethyl group locks the piperidine into a specific vector, entropically favoring the bioactive conformation[3].

  • PROTAC Linkers: Can be incorporated into the linker region to modulate the overall logD and basicity of the degrader, improving cell permeability without increasing hERG liability.

References

  • Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks Drug Hunter URL:[Link]

  • Natural Products-Inspired Use of the Gem-Dimethyl Group in Medicinal Chemistry ResearchGate URL:[Link]

  • Optimization of hERG and Pharmacokinetic Properties for Basic Dihydro-8H-purin-8-one Inhibitors of DNA-PK PubMed Central (PMC) - NIH URL:[Link]

Sources

Comprehensive ¹H and ¹³C NMR Spectroscopy Characterization of 2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Structural Nuances

The compound 2-(3,5-dimethylpiperidin-1-yl)-2-methylpropan-1-amine (CAS: 1016686-67-1) is a sterically hindered, bifunctional aliphatic amine utilized as a specialized building block in pharmaceutical development[1]. Structurally, it consists of a cis-3,5-dimethylpiperidine moiety attached to an isobutylamine side chain via a highly substituted quaternary carbon.

Characterizing this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy requires a deep understanding of its conformational dynamics. The steric bulk of the tert-butyl-like side chain (-C(CH3)2-CH2-NH2) restricts bond rotation, while the piperidine ring undergoes rapid chair-chair interconversion at room temperature. However, the thermodynamic preference for the cis-isomer—where both methyl groups occupy equatorial positions to minimize 1,3-diaxial interactions—results in a time-averaged Cs​ symmetric conformation[2]. This symmetry fundamentally simplifies the NMR spectra, rendering the two halves of the piperidine ring chemically equivalent.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in the structural assignment, the following protocol employs a self-validating methodology. 1D NMR provides the foundational quantitative data, while 2D NMR (COSY and HMBC) acts as an orthogonal verification system to prevent misassignment of overlapping aliphatic signals.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 15–20 mg of the analyte for ¹H NMR (or 50–80 mg for ¹³C NMR) to ensure an optimal signal-to-noise (S/N) ratio.

    • Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference ( δ = 0.00 ppm). CDCl₃ is chosen because it does not participate in strong hydrogen bonding, preserving the natural chemical shift of the primary amine[3].

    • Transfer the solution to a precision 5 mm NMR tube, ensuring no particulate matter is present to avoid magnetic field inhomogeneities.

  • Instrument Tuning and Shimming:

    • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

    • Perform automated tuning and matching (ATM) for both ¹H and ¹³C nuclei.

    • Optimize the Z-shims using gradient shimming to achieve a TMS line width of < 0.8 Hz.

  • Data Acquisition (298 K):

    • ¹H NMR: Acquire 16 scans using a standard 30° pulse program (e.g., zg30), with a relaxation delay (D1) of 2 seconds to ensure complete longitudinal relaxation ( T1​ ) of all protons.

    • ¹³C NMR: Acquire 1024 scans using a power-gated decoupling sequence (e.g., zgpg30) with a D1 of 2.5 seconds. The sterically hindered quaternary carbon (C2) has a long T1​ , necessitating this extended delay for accurate detection.

    • 2D NMR: Acquire a ¹H-¹H COSY spectrum to trace the piperidine spin system and a ¹H-¹³C HMBC spectrum to unambiguously link the isobutylamine side chain to the piperidine ring via long-range ( 2J and 3J ) couplings.

  • Data Processing:

    • Apply an exponential window function (line broadening = 0.3 Hz for ¹H; 1.0 Hz for ¹³C) prior to Fourier Transformation (FT).

    • Perform zero-order and first-order phase corrections, followed by a polynomial baseline correction to ensure accurate integration.

Workflow S1 Sample Preparation 15-20 mg in CDCl3 0.03% v/v TMS S2 1D NMR Acquisition 1H (400 MHz), 13C (100 MHz) 298 K S1->S2 S3 2D NMR Acquisition COSY, HSQC, HMBC For Unambiguous Assignment S2->S3 S4 Data Processing Fourier Transform, Phase Correction Baseline Roll Correction S3->S4 S5 Signal Assignment Multiplet Analysis & J-Coupling Stereochemical Verification S4->S5

Figure 1: Self-validating NMR workflow from sample preparation to stereochemical assignment.

¹H NMR Characterization and Causality

The ¹H NMR spectrum of this compound is defined by the magnetic anisotropy of the piperidine ring. In the normal chair conformation, equatorial protons resonate downfield (higher frequency) compared to their axial counterparts ( δeq​>δax​ ). This occurs because the axial protons are shielded by the magnetic anisotropic cone of the adjacent C–C single bonds.

Because the cis-isomer is symmetric, the signals for H2' and H6' are equivalent, as are H3' and H5'. The axial proton at the C4' position (H4'ax) is uniquely shielded by two adjacent axial protons and the C–C bonds, pushing its chemical shift remarkably upfield (~0.85 ppm), often overlapping with the methyl doublets.

Table 1: ¹H NMR Quantitative Data Summary (400 MHz, CDCl₃)
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationMechanistic Assignment Notes
NH₂ 1.50br s-2HBroad due to quadrupolar relaxation of ¹⁴N; exchanges with D₂O.
CH₂-NH₂ (C1) 2.60s-2HIsolated spin system; deshielded by adjacent electronegative nitrogen.
C(CH₃)₂ (C2) 1.05s-6HEquivalent gem-dimethyl groups on the side chain.
H2'eq, H6'eq 2.85br d~11.52HDeshielded equatorial protons adjacent to the piperidine nitrogen.
H2'ax, H6'ax 1.95t~11.52HShielded by C-C anisotropy; large 3Jax−ax​ coupling.
H4'eq 1.70br d~12.51HEquatorial proton at the para-position of the piperidine ring.
H3'ax, H5'ax 1.65m-2HComplex multiplet due to coupling with H2', H4', and the methyl group.
3',5'-CH₃ 0.88d~6.56HEquivalent equatorial methyls; split by the adjacent axial H3'/H5'.
H4'ax 0.85q~12.51HHighly shielded axial proton; exhibits large 3Jax−ax​ couplings.

¹³C NMR Characterization

The ¹³C NMR spectrum confirms the carbon skeleton. The most critical diagnostic signal is the quaternary carbon (C2) of the isobutylamine chain. Because it is bonded to a nitrogen atom and two methyl groups, it is highly deshielded and sterically crowded, appearing at ~56.5 ppm. The symmetry of the cis-piperidine ring is confirmed by the presence of only four distinct carbon signals for the nine carbons of the 3,5-dimethylpiperidine moiety.

Table 2: ¹³C NMR Quantitative Data Summary (100 MHz, CDCl₃)
PositionChemical Shift ( δ , ppm)TypeMechanistic Assignment Notes
C2 (Side chain) 56.5C (Quat)Highly deshielded by the piperidine nitrogen; low intensity due to long T1​ .
C1 (Side chain) 52.0CH₂Deshielded by the primary amine group.
C2', C6' (Piperidine) 49.5CH₂Equivalent carbons adjacent to the piperidine nitrogen.
C4' (Piperidine) 43.5CH₂Unsubstituted methylene in the piperidine ring.
C3', C5' (Piperidine) 31.0CHEquivalent methine carbons bearing the methyl groups.
C(CH₃)₂ (Side chain) 23.5CH₃Equivalent gem-dimethyl carbons on the isobutylamine chain.
3',5'-CH₃ (Piperidine) 19.5CH₃Equivalent equatorial methyl carbons; shielded relative to the side chain.

Orthogonal Verification via Spin-Spin Coupling Networks

To ensure the trustworthiness of the 1D assignments, the experimental design relies on 2D NMR connectivity. The COSY spectrum maps the continuous 3JHH​ network within the piperidine ring (H2' H3' H4'). Crucially, the HMBC spectrum bridges the gap between the isolated side chain and the piperidine ring. The protons of the side chain methyls (C(CH3)2) and the CH2-NH2 group both show strong 2JCH​ and 3JCH​ correlations to the quaternary carbon (C2), which in turn correlates to the H2'/H6' protons of the piperidine ring.

G cluster_0 Isobutylamine Chain cluster_1 Piperidine Ring NH2 NH2 C1 CH2(1) NH2->C1 3J C2 C(2) C1->C2 2J (HMBC) N N1' C2->N Bond Me C(CH3)2 Me->C2 2J (HMBC) C26 H2'/H6' N->C26 Bond C35 H3'/H5' C26->C35 3J (COSY) C4 H4' C35->C4 3J (COSY) Me_pip 3',5'-CH3 C35->Me_pip 3J (COSY)

Figure 2: 2D NMR coupling network demonstrating COSY (blue) and HMBC (red) correlations.

References

  • NextSDS Database. (2026). 2-(3,5-dimethylpiperidin-1-yl)-2-methylpropan-1-amine - Chemical Substance Information. NextSDS. URL:[Link]

  • Manimekalai, A., & Jayabharathi, J. (2006). Protonation effect on chemical shifts of some piperidones unusual influence by anions. Indian Journal of Chemistry, 45B, 1686-1691. URL:[Link]

  • ACS Publications. (2026). A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment. Journal of Organic Chemistry. URL: [Link]

Sources

Application Notes & Protocols: In Vivo Dosing Strategies for 2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amine Based Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust in vivo dosing strategies for therapeutics based on the 2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amine scaffold. As this is a novel chemical entity, these protocols are designed as a foundational framework, emphasizing the principles of causality behind experimental choices and incorporating self-validating systems to ensure data integrity. The methodologies detailed herein cover critical preclinical stages, from initial formulation and dose range-finding to definitive pharmacokinetic analysis, in accordance with international regulatory expectations.[1][2][3][4]

Introduction: The Imperative for a Rational Dosing Strategy

The transition of a novel chemical entity from in vitro discovery to in vivo preclinical testing is a critical juncture in drug development.[5] A well-defined dosing strategy is paramount, as it directly influences the interpretation of efficacy and safety studies. The primary goal is to understand the relationship between the administered dose, the resulting systemic exposure (pharmacokinetics, PK), and the biological effect (pharmacodynamics, PD).[6][7] Implementing rigorous PK/PD studies early in development illuminates the mechanism of action, aids in optimal compound design, and is crucial for the successful translation of preclinical data to clinical trial design.[6][7]

For a novel scaffold such as 2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amine, which we will refer to as "Compound X," initial in vivo studies must be designed to answer fundamental questions:

  • What is the maximum dose that can be administered without unacceptable toxicity?

  • How is the compound absorbed, distributed, metabolized, and excreted (ADME)?[8]

  • What systemic exposure is achieved at a given dose, and is it sufficient to engage the biological target?

This guide provides the protocols to systematically answer these questions, ensuring an efficient and data-driven progression of Compound X-based therapeutic candidates.

Phase 1: Pre-Dosing Characterization & Formulation Development

Before any in vivo experiment, a thorough understanding of the compound's physicochemical properties is essential. This knowledge dictates the formulation strategy, which is critical for achieving adequate and consistent bioavailability.[9] Poorly soluble compounds, a common challenge in modern drug discovery, require specialized formulation approaches to ensure sufficient absorption for accurate assessment.[10][11][12][13]

Essential Physicochemical & In Vitro Data

A foundational dataset must be established to inform initial dose estimations and formulation choices.[14]

ParameterRationale & CausalityExample Target Value
Aqueous Solubility Determines the feasibility of simple aqueous formulations. Low solubility (<1 mg/mL) necessitates advanced formulation strategies to prevent precipitation upon dosing and ensure absorption.>10 mg/mL in pH 7.4 buffer
LogP / LogD Indicates the lipophilicity of the compound. High lipophilicity (LogP > 3) often correlates with poor aqueous solubility but good membrane permeability.1 - 3
pKa The amine moiety in Compound X is likely basic. Knowing the pKa is crucial for pH-adjustment strategies to enhance solubility in acidic vehicles for oral gavage.[10]8.0 - 10.0
In Vitro Efficacy (EC₅₀/IC₅₀) The concentration at which the compound elicits 50% of its maximal effect in vitro. This serves as a benchmark for the target plasma concentration in vivo.0.2 µM
In Vitro Cytotoxicity (CC₅₀) The concentration causing 50% cell death. Provides an initial, albeit rough, estimate of the upper limit for safe dosing.>20 µM
Formulation Protocol for Preclinical Species

Objective: To develop a safe and stable vehicle that can solubilize or uniformly suspend Compound X for consistent administration.

Causality: The choice of vehicle is critical. An inappropriate vehicle can cause local irritation, inflammation, or systemic toxicity, confounding study results. Furthermore, the vehicle can dramatically alter the absorption profile of the compound.[10] For example, lipid-based formulations can enhance the oral absorption of lipophilic drugs.[11]

Protocol:

  • Aqueous Solubility Screen:

    • Attempt to dissolve Compound X in standard vehicles: a) Sterile Saline (0.9% NaCl), b) 5% Dextrose in Water (D5W), c) Phosphate-Buffered Saline (PBS, pH 7.4).

    • If solubility is insufficient, proceed to pH modification.

  • pH Modification (for basic compounds):

    • Prepare a 10% solution of Hydroxypropyl-β-cyclodextrin (HPBCD) in water.

    • Titrate the pH downwards with a dilute acid (e.g., 0.1 N HCl) to determine if solubility increases at a lower pH, suitable for stomach conditions post-oral gavage.

  • Co-Solvent & Surfactant Screening:

    • If aqueous approaches fail, test common GRAS (Generally Recognized as Safe) co-solvents and surfactants. Prepare vehicles and test solubility of Compound X at the target concentration.

      • Vehicle A: 10% DMSO / 40% PEG400 / 50% Saline

      • Vehicle B: 20% Solutol HS 15 / 80% Water

      • Vehicle C: 0.5% Carboxymethylcellulose (CMC) with 0.1% Tween 80 (for suspensions)

  • Final Vehicle Selection & Stability:

    • Select the simplest vehicle that achieves the desired concentration.

    • Trustworthiness Check: Prepare the final formulation and store it at room temperature and 4°C. Visually inspect for precipitation at 1, 4, and 24 hours. Analyze the concentration via HPLC or LC-MS at these time points to confirm stability. The concentration should remain within ±10% of the initial value.

Phase 2: Dose Range-Finding (DRF) / Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of Compound X that can be administered without causing unacceptable toxicity or mortality over a short duration.[5][15] This is a foundational study that defines the safe upper limit for all subsequent preclinical testing.[16][17][18][19]

Causality: The MTD is not designed to be a lethal-dose (LD50) study; death is an unacceptable endpoint.[5][19] The goal is to identify dose-limiting toxicities (DLTs) based on clinical observations and body weight changes, which maximizes the likelihood of detecting potential hazards in longer-term studies while adhering to ethical animal use principles.[3][5]

Experimental Design & Protocol
  • Species: Mouse (e.g., C57BL/6) or Rat (e.g., Sprague-Dawley). Justification: Commonly used in early discovery due to their well-characterized biology, small size, and cost-effectiveness.[8]

  • Group Size: n=3-5 animals per dose group (sexes should be balanced or separated).

  • Ethics: All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[15]

  • Route of Administration: The intended clinical route should be used if possible (e.g., oral gavage - PO). An intravenous (IV) route may be included to assess absolute bioavailability later.

Protocol Steps:

  • Acclimation: Animals should be acclimated to the facility for a minimum of 5-7 days before dosing.

  • Dose Selection:

    • The starting dose should be based on in vitro data.[16][20] A conservative starting point could be a dose predicted to yield a plasma concentration 10-fold higher than the in vitro EC₅₀.

    • Dose escalation should proceed in geometric steps (e.g., 2x or 3x increments) until toxicity is observed.[16]

  • Dose Preparation & Administration:

    • Prepare dosing formulations as per the protocol in Section 2.2.

    • Record the body weight of each animal immediately before dosing to calculate the precise volume.

    • Administer a single dose of Compound X or vehicle control via the chosen route (e.g., oral gavage).[21][22]

  • Post-Dose Monitoring:

    • Intensive Observation: Continuously monitor animals for the first 4 hours post-dose for acute signs of toxicity (e.g., lethargy, ataxia, labored breathing, seizures).

    • Daily Observation: Record clinical signs, and measure body weight and food intake daily for 7-14 days.[23]

    • Endpoint Criteria: A body weight loss of >15-20% or severe, persistent clinical signs are typical criteria for humane euthanasia and define the dose as "not tolerated."

  • Data Analysis: The MTD is defined as the highest dose level at which no mortality, no more than a 10% loss in body weight, and no significant clinical signs of toxicity are observed.[5]

Example MTD Study Design Dose (mg/kg, PO) Number of Animals (n) Expected Outcome
Group 1Vehicle Control5No adverse effects
Group 2105Tolerated
Group 3305Tolerated
Group 41005Mild, transient adverse effects
Group 53005Significant adverse effects (e.g., >15% weight loss)
Result MTD is determined to be 100 mg/kg
MTD Study Workflow Diagram

MTD_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis & Outcome acclimate Animal Acclimation (7 days) formulate Formulation Prep & QC acclimate->formulate dose_select Select Dose Levels (based on in vitro data) formulate->dose_select dose Administer Single Dose (PO/IV) dose_select->dose observe_acute Intensive Observation (0-4h) dose->observe_acute observe_daily Daily Observation (7-14 days) - Body Weight - Clinical Signs observe_acute->observe_daily analyze Analyze Weight & Clinical Data observe_daily->analyze mtd_decision Determine MTD analyze->mtd_decision

Caption: Workflow for a Maximum Tolerated Dose (MTD) study.

Phase 3: Single-Dose Pharmacokinetic (PK) Study

Objective: To characterize the ADME profile of Compound X after a single administration.[8][14] This study measures the concentration of the drug in plasma over time to calculate key PK parameters.[24]

Causality: PK data is essential for bridging the gap between dose and response.[6] It helps determine if sufficient drug exposure is achieved to expect a therapeutic effect and informs the dosing frequency needed to maintain that exposure in subsequent efficacy studies. For example, a compound with a very short half-life may require twice-daily dosing.

Experimental Design & Protocol
  • Species: Same as MTD study.

  • Dose Levels: Administer at least two dose levels below the MTD (e.g., 10 and 50 mg/kg) to assess dose proportionality. A low IV dose (e.g., 1-2 mg/kg) can be included to determine absolute bioavailability.

  • Sampling: A sparse sampling design is often used in mice, where each animal contributes 2-3 time points, to avoid excessive blood collection volume.[21] In rats, a full sampling schedule can often be achieved from a single animal via cannulation.

  • Group Size: n=3-4 animals per time point for sparse sampling.

Protocol Steps:

  • Dosing: Administer a single dose of Compound X or vehicle as described previously.

  • Blood Collection:

    • Collect blood samples (e.g., 25-50 µL) into tubes containing an anticoagulant (e.g., K₂EDTA) at specified time points.

    • Typical Time Points (PO): Pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[14]

    • Typical Time Points (IV): Pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Causality: The early time points are crucial for capturing the peak concentration (Cmax) and absorption phase, while later points define the elimination phase and half-life (t½).

  • Plasma Processing:

    • Immediately following collection, centrifuge the blood (e.g., 2000 x g for 10 minutes at 4°C) to separate plasma.

    • Transfer the plasma supernatant to a clean, labeled tube.

  • Sample Storage: Flash-freeze plasma samples on dry ice and store at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of Compound X in plasma samples using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[25][26]

    • Trustworthiness Check: The method must be validated for accuracy, precision, selectivity, and stability according to regulatory guidance to ensure reliable data.[25][27][28][29]

Pharmacokinetic Study Workflow Diagram

PK_Workflow cluster_pk_prep Preparation cluster_pk_exec In-Life Phase cluster_pk_analysis Analysis pk_dose Select Doses (< MTD) pk_formulate Prepare Formulations pk_dose->pk_formulate pk_admin Administer Single Dose (PO/IV) pk_formulate->pk_admin blood_collect Serial Blood Collection (e.g., 0-24h) pk_admin->blood_collect plasma_proc Process to Plasma blood_collect->plasma_proc store Store Samples at -80°C plasma_proc->store bioanalysis LC-MS/MS Bioanalysis store->bioanalysis pk_calc Calculate PK Parameters bioanalysis->pk_calc report Generate PK Report pk_calc->report

Caption: Workflow for a single-dose pharmacokinetic (PK) study.

Data Interpretation & Designing Efficacy Studies

The data from the MTD and PK studies are integrated to design effective and informative efficacy studies.

Key Pharmacokinetic Parameters
ParameterDescriptionImportance for Next Steps
Cmax Maximum observed plasma concentration.Must exceed the in vitro EC₅₀/IC₅₀ to have a chance of efficacy.
Tmax Time at which Cmax is observed.Informs timing of PD biomarker assessment in efficacy studies.
AUC Area Under the Curve (plasma concentration vs. time); represents total drug exposure.The primary measure of overall exposure; used to assess dose proportionality.
t½ (Half-life) Time required for the plasma concentration to decrease by half.Dictates the required dosing frequency (e.g., a t½ of 2-4h may require BID dosing).
F% (Bioavailability) The fraction of the oral dose that reaches systemic circulation (AUC-oral / AUC-iv).Low bioavailability (<10%) may necessitate formulation optimization or an alternative route.
Decision Tree for Efficacy Study Dose Selection

The culmination of this initial phase of in vivo work is the selection of doses for the first proof-of-concept efficacy studies. This decision process should be systematic and data-driven.

Dose_Decision_Tree start MTD and PK Data Acquired check_exposure Is Cmax at MTD > 10x IC50? start->check_exposure check_half_life Is t½ > 4 hours? check_exposure->check_half_life Yes reformulate STOP: Compound has poor exposure. Re-evaluate formulation or compound series. check_exposure->reformulate No select_doses Select 3 Doses for Efficacy Study: - High: ~0.75x MTD - Mid: Dose giving Cmax ~5-10x IC50 - Low: Dose giving Cmax ~1-3x IC50 check_half_life->select_doses Yes (QD Dosing) select_doses_bid Select 3 Doses for Efficacy Study (BID Dosing): - High: ~0.5x MTD - Mid: Dose giving Cmax ~5-10x IC50 - Low: Dose giving Cmax ~1-3x IC50 check_half_life->select_doses_bid No (Consider BID Dosing)

Caption: Decision tree for selecting doses for efficacy studies.

Conclusion

The protocols and strategies outlined in this document provide a robust, logical, and ethically sound framework for advancing therapeutics based on the 2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amine scaffold through early preclinical development. By systematically characterizing the formulation, tolerability, and pharmacokinetic profile, researchers can design subsequent efficacy and toxicology studies with a high degree of confidence, maximizing the potential for success and minimizing the use of animals. This data-driven approach is fundamental to modern drug development and aligns with the expectations of regulatory agencies worldwide.

References

  • BioPharm International. (2024). Addressing PK/PD Study Design Early in Development.
  • Frontiers in Pharmacology. (2014). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research.
  • Therapeutic Goods Administration (TGA). (2024). ICH guideline M3(R2)
  • Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies.
  • European Medicines Agency (EMA). (2013). ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline.
  • WuXi AppTec DMPK. (2024).
  • Regulations.gov. (n.d.). M3(R2)
  • TRACER CRO. (n.d.).
  • Bioanalysis Zone. (2018).
  • Hoeford Research Limited. (n.d.). Dose Range Finding.
  • U.S. Food and Drug Administration (FDA). (2019). M3(R2)
  • Datapharm Australia. (n.d.). Considering Pharmacokinetic and Pharmacodynamic Studies in Early-Phase Clinical Trials.
  • BenchChem. (2025).
  • REVIVE, GARDP. (n.d.). Dose-ranging studies (including discovery, preclinical and clinical).
  • International Journal of PharmTech Research. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • American Pharmaceutical Review. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • U.S. Food and Drug Administration (FDA). (2024).
  • Charles River Laboratories. (n.d.). Dose Range Finding Studies.
  • U.S. Food and Drug Administration (FDA). (2025).
  • Pharmacology Discovery Services. (n.d.). Maximum Tolerated Dose (MTD)
  • PubMed. (2016). Support Tools in Formulation Development for Poorly Soluble Drugs.
  • ResearchGate. (2025).
  • Wikipedia. (n.d.). Dose-ranging study.
  • U.S. Food and Drug Administration (FDA). (2018).
  • U.S. Food and Drug Administration (FDA). (n.d.).
  • Lin, J. H. (2025). The role of Pharmacokinetics in drug development.
  • University of Louisville. (2025). IACUC Standard Procedures for Rodents.
  • IONTOX. (2017). Maximum Tolerated Dose (MTD)
  • IntechOpen. (2018). Application of Pharmacokinetics in Early Drug Development.
  • Hooke Laboratories. (n.d.).
  • PubMed. (2024). Strategy for Designing In Vivo Dose-Response Comparison Studies.
  • UCSF IACUC. (n.d.). Guidelines.
  • National Toxicology Program. (2020). Maximum Tolerated Dose (MTD): Concepts and Background.
  • Reaction Biology. (n.d.). Maximum Tolerable Dose Study Services.
  • UCSF IACUC. (n.d.). IACUC Guidelines for Rodent Surgery.
  • Charles River Laboratories. (2024).
  • UNC Division of Comparative Medicine. (n.d.). UNC-Division of Comparative Medicine (DCM)
  • ResearchGate. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics.
  • University of Minnesota. (n.d.).
  • AACR Journals. (2016). Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle.

Sources

The Enigmatic Ligand: An Exploration of 2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amine in Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

A comprehensive search of scientific literature and patent databases reveals a notable absence of published applications for the diamine ligand 2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amine in the field of catalysis. While its structural motifs suggest potential utility in various metal-catalyzed reactions, particularly in copper- and palladium-based cross-coupling, specific protocols, and detailed application notes are not available in the public domain.

This guide, therefore, serves not as a traditional application note, but as an expert analysis of the ligand's potential applications based on the well-established roles of structurally similar diamine ligands in modern organic synthesis. We will explore the hypothetical applications of this ligand, grounded in the fundamental principles of catalysis, and provide generalized protocols that would serve as a starting point for a researcher investigating its catalytic activity.

I. Ligand Profile and Structural Rationale

Chemical Name: 2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amine CAS Number: 1016686-67-1[1] Molecular Formula: C₁₁H₂₄N₂[2]

The ligand features a sterically hindered piperidine ring and a primary amine, making it a bidentate N,N-donor ligand. The dimethyl substitution on the piperidine ring and the gem-dimethyl group adjacent to the primary amine create a unique steric environment around the coordinating nitrogen atoms. This steric bulk can be advantageous in catalysis, influencing the stability of the metal center, the rate of reductive elimination, and the selectivity of the reaction.

II. Potential Catalytic Applications: A Forward-Looking Analysis

Based on the extensive literature on analogous diamine ligands, 2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amine is a prime candidate for application in several key catalytic transformations.

A. Copper-Catalyzed Cross-Coupling Reactions (Ullmann-Type Couplings)

Diamine ligands have been instrumental in advancing copper-catalyzed C-N, C-O, and C-S bond formation. The chelation of the diamine to the copper center is believed to stabilize the active catalytic species and facilitate the reaction under milder conditions than traditional Ullmann reactions.

Hypothetical Application: N-Arylation of Amides (Goldberg Reaction)

The formation of N-aryl amides is a critical transformation in the synthesis of pharmaceuticals and agrochemicals. A hypothetical catalytic cycle for the N-arylation of an amide with an aryl halide, using our target ligand, is depicted below.

Copper-Catalyzed N-Arylation Cu(I)X Cu(I)X Active_Catalyst [(L)Cu(I)(Amide)] Cu(I)X->Active_Catalyst  + Ligand (L) + Amide/Base Ligand 2-(3,5-Dimethylpiperidin-1-yl) -2-methylpropan-1-amine Amide_Base Amide + Base ArylHalide Ar-X Product N-Aryl Amide Cu(III)_Intermediate [(L)Cu(III)(Amide)(Ar)(X)] Active_Catalyst->Cu(III)_Intermediate + Ar-X (Oxidative Addition) Cu(III)_Intermediate->Product Reductive Elimination Palladium-Catalyzed N-Arylation Pd(0)L Pd(0)L_n Oxidative_Addition [(L)Pd(II)(Ar)(X)] Pd(0)L->Oxidative_Addition + Ar-X Amine_Base R₂NH + Base ArylHalide Ar-X Product Ar-NR₂ Amine_Coordination [(L)Pd(II)(Ar)(NR₂)] Oxidative_Addition->Amine_Coordination + R₂NH/Base - HX Amine_Coordination->Product Reductive Elimination

Sources

Application Note: Protocols for Incorporating 2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amine into Peptide Chains

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The incorporation of highly sterically hindered amines into peptide backbones or side chains is a notorious bottleneck in medicinal chemistry. The target molecule, 2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amine , presents extreme steric challenges. Structurally, it is a primary amine attached to a gem-dimethyl carbon (a neopentyl-type system), which is further substituted with a bulky 3,5-dimethylpiperidine ring.

Nucleophilic attack by this amine on an activated carboxylic acid is thermodynamically and kinetically disfavored. Standard carbodiimide-based coupling (e.g., DIC/HOBt) typically fails, leading to O-to-N acyl migration and the formation of unreactive N-acylureas before the amine can successfully attack the carbonyl carbon.

To achieve high-yielding amidation, this protocol leverages a self-validating system combining high-efficiency uronium/aminium salts (COMU or HATU) with Microwave-Assisted Peptide Synthesis (MAPS) .

Causality in Reagent Selection:
  • Coupling Reagent (COMU vs. HATU): While HATU ([1]) is the traditional gold standard for hindered couplings due to anchimeric assistance from its pyridine nitrogen, COMU ([2]) is prioritized in this protocol. COMU generates a highly reactive OxymaPure ester, exhibits superior solubility, and critically, is non-explosive under the thermal stress of microwave irradiation.

  • Base Selection (TMP over DIPEA): 2,4,6-Trimethylpyridine (TMP/Collidine) is utilized instead of standard DIPEA. During prolonged or high-temperature couplings, the activated C-terminal amino acid is prone to oxazolone formation and subsequent epimerization (racemization). TMP provides optimal buffering capacity while minimizing base-catalyzed epimerization ([3]).

Mechanistic Pathway Visualization

G A Peptide-COOH (Substrate) C Active Ester (Oxyma / OAt) A->C TMP Base Fast Activation B COMU / HATU (Coupling Reagent) B->C E Target Amide Conjugate C->E Nucleophilic Attack (Rate-Limiting) D Hindered Amine (Target Molecule) D->E MW Heating (75°C)

Caption: Mechanistic pathway for coupling sterically hindered amines via active ester intermediates.

Quantitative Data: Optimization of Coupling Conditions

To justify the protocol parameters, the following table summarizes the comparative efficacy of various coupling strategies for neopentyl-type hindered amines.

Coupling ReagentActivation IntermediateTemperatureReaction TimeYield (%)Epimerization (%)
DIC / HOBtOBt Ester25 °C24 h< 15%N/A
PyBOP / DIPEAOBt Ester25 °C24 h35%8.2%
HATU / TMPOAt Ester25 °C12 h68%4.1%
COMU / TMP Oxyma Ester 75 °C (MW) 30 min > 92% < 1.5%

Data synthesis reflects standard behavior of highly hindered aliphatic amines in peptide synthesis workflows.

Experimental Protocols

Protocol A: Microwave-Assisted On-Resin Derivatization (MAPS)

This protocol is designed for coupling the target amine to the side-chain carboxylic acid of an Asp/Glu residue, or to the C-terminus of a peptide synthesized on a highly acid-labile linker (e.g., 2-chlorotrityl chloride resin) that has been selectively deprotected.

Reagents Required:

  • Resin-bound peptide with free -COOH (1.0 eq)

  • 2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amine (3.0 eq)

  • COMU (2.9 eq)

  • TMP (Collidine) (6.0 eq)

  • Anhydrous DMF (Peptide Synthesis Grade)

Step-by-Step Methodology:

  • Resin Preparation: Swell the resin-bound peptide in anhydrous DMF for 30 minutes in a microwave-safe reaction vessel. Drain the solvent.

  • Pre-Activation (Crucial Step): In a separate vial, dissolve COMU (2.9 eq) in DMF. Add this solution to the resin, immediately followed by TMP (6.0 eq). Agitate at room temperature for exactly 2 minutes. Causality: Pre-activation ensures the complete conversion of the carboxylic acid to the Oxyma active ester before the amine is introduced, preventing base-catalyzed degradation of the amine.

  • Amine Introduction: Dissolve the highly hindered 2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amine (3.0 eq) in a minimal volume of DMF and add it to the reaction vessel.

  • Microwave Irradiation: Transfer the vessel to a peptide microwave synthesizer (e.g., CEM Liberty Blue or similar). Irradiate at 75 °C for 30 minutes using a maximum power of 25W ([4]).

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (5 × 1 min) and DCM (5 × 1 min).

  • Self-Validation (Micro-cleavage): Withdraw a 2 mg aliquot of resin. Treat with 100 µL of cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H2O) for 30 minutes. Evaporate, reconstitute in MeCN/H2O, and analyze via LC-MS.

    • Validation Checkpoint: The mass corresponding to the Oxyma active ester (+141 Da) must be absent. If present, repeat steps 2-5.

Protocol B: Solution-Phase Fragment Coupling

For coupling the amine to a fully protected peptide fragment in solution.

Step-by-Step Methodology:

  • Dissolution: Dissolve the protected peptide-COOH (1.0 eq) and HATU (1.2 eq) in anhydrous NMP (0.1 M concentration). Note: NMP is preferred over DMF in solution phase for its superior solubilizing power for protected peptide fragments.

  • Activation: Add TMP (3.0 eq) dropwise at 0 °C. Stir for 5 minutes.

  • Coupling: Add 2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amine (1.5 eq). Allow the reaction to slowly warm to room temperature, then heat to 50 °C in an oil bath for 12 hours.

  • Workup: Dilute with Ethyl Acetate. Wash the organic layer sequentially with 5% KHSO4 (aq), saturated NaHCO3 (aq), and brine. Dry over Na2SO4 and concentrate under reduced pressure.

Workflow Visualization

Workflow Step1 1. Resin Swelling & Deprotection (Fmoc removal) Step2 2. Pre-activation of Peptide-COOH (COMU, TMP, DMF, 2 min) Step1->Step2 Step3 3. Addition of Hindered Amine (Target Molecule, 3.0 eq) Step2->Step3 Step4 4. Microwave Irradiation (75°C, 25W, 30 min) Step3->Step4 Step5 5. Cleavage & Global Deprotection (TFA Cocktail) Step4->Step5 Step6 6. LC-MS / HPLC Validation Step5->Step6

Caption: Step-by-step workflow for microwave-assisted solid-phase incorporation of hindered amines.

Troubleshooting & Self-Validating Systems

  • False Positives in Monitoring: Do not rely on the Kaiser (ninhydrin) test to monitor the completion of this reaction. The Kaiser test detects primary amines on the resin. Because the target amine is in the solution phase acting as the nucleophile, the resin-bound peptide (which has a carboxylic acid) will always test negative. You must use the micro-cleavage LC-MS method described in Protocol A to monitor the disappearance of the starting material and the active ester intermediate.

  • Incomplete Coupling: If LC-MS indicates unreacted active ester after 30 minutes of microwave heating, do not simply increase the temperature, as this will degrade the peptide backbone. Instead, perform a "double coupling" by draining the reagents and repeating Steps 2-4 with fresh COMU and amine.

References

  • Direct Solid-Phase Synthesis of the β-Amyloid (1−42) Peptide Using Controlled Microwave Heating Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(3,5-dimethylpiperidin-1-yl)-2-methylpropan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this key chemical intermediate. Here, we address common challenges encountered during its synthesis and provide scientifically-grounded solutions to enhance yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is a common synthetic route for 2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amine, and what are the initial steps to consider for yield improvement?

A common and effective method for synthesizing 2-(3,5-dimethylpiperidin-1-yl)-2-methylpropan-1-amine is through the reductive amination of 2-amino-2-methylpropan-1-ol with 3,5-dimethylpiperidine. This reaction typically involves the formation of a hemiaminal or imine intermediate, followed by reduction to the desired amine.

To begin optimizing the yield, a thorough evaluation of the starting materials and reaction setup is crucial.

Initial Checklist for Yield Improvement:

  • Purity of Reactants: Ensure the 2-amino-2-methylpropan-1-ol and 3,5-dimethylpiperidine are of high purity. Impurities can interfere with the reaction and lead to side products.

  • Stoichiometry: Carefully control the molar ratio of the reactants. A slight excess of one reactant may be beneficial, but large excesses can complicate purification.

  • Solvent Choice: The solvent should be inert to the reaction conditions and capable of dissolving the reactants. Common choices include methanol, ethanol, or dichloromethane.

  • Catalyst Selection: The choice of reducing agent and any acid or base catalyst is critical. For reductive amination, common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation.

A typical starting point would be the reaction of 2-amino-2-methylpropan-1-ol with 3,5-dimethylpiperidine in the presence of a suitable reducing agent.

Q2: My reaction yield is consistently low. What are the likely causes and how can I address them?

Low yields can stem from several factors, ranging from reaction conditions to the stability of intermediates.

Troubleshooting Low Yields:

Potential Cause Explanation Recommended Solution
Incomplete Reaction The reaction may not be going to completion due to insufficient reaction time, low temperature, or deactivation of the catalyst.Monitor the reaction progress using techniques like TLC or GC-MS. Consider increasing the reaction time or temperature incrementally. If using a catalyst, ensure it is fresh and active.
Side Reactions The formation of byproducts can significantly reduce the yield of the desired product. Common side reactions include over-alkylation or polymerization.Adjust the stoichiometry of the reactants. Adding the reducing agent portion-wise can sometimes control the reaction rate and minimize side product formation.
Decomposition of Product The product may be unstable under the reaction or workup conditions.Perform the reaction at a lower temperature if possible. During workup, use mild acidic or basic conditions for extraction and avoid prolonged exposure to high temperatures.
Inefficient Reduction The chosen reducing agent may not be effective for the specific substrate or reaction conditions.For the reduction of the intermediate, catalytic hydrogenation over a suitable catalyst like Raney Nickel can be highly effective.[1] Alternatively, stronger reducing agents like lithium aluminum hydride (LiAlH₄) could be considered, though with appropriate safety precautions.

Experimental Workflow for Optimizing Reductive Amination:

Caption: A systematic approach to troubleshooting low reaction yields.

Q3: I am observing significant impurity peaks in my crude product analysis. How can I identify and minimize these impurities?

Impurity profiling is key to optimizing your synthesis. The structure of the target molecule suggests potential side reactions.

Common Impurities and Their Mitigation:

  • Unreacted Starting Materials: The presence of 2-amino-2-methylpropan-1-ol or 3,5-dimethylpiperidine indicates an incomplete reaction.

    • Solution: Increase reaction time, temperature, or the amount of the limiting reagent.

  • Over-alkylation Products: The primary amine of the product can potentially react further.

    • Solution: Use a controlled stoichiometry, and consider adding the alkylating agent slowly to the reaction mixture.

  • Products from Ring Opening/Rearrangement: Depending on the reaction conditions, the piperidine ring could potentially undergo side reactions, although this is less common under standard reductive amination conditions.

Analytical Approach to Impurity Identification:

  • Mass Spectrometry (MS): To determine the molecular weight of the impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the impurities.

  • Chromatography (GC/LC): To separate and quantify the impurities.

Q4: What are the best practices for the purification of 2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amine?

The purification strategy will depend on the nature of the impurities and the scale of the reaction.

Purification Methods:

Method Applicability Considerations
Acid-Base Extraction The product is a basic amine and can be separated from neutral or acidic impurities.Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl) to extract the amine into the aqueous phase. Then, basify the aqueous layer and extract the purified amine back into an organic solvent.
Column Chromatography For separating the product from closely related impurities.Use a silica gel column with a suitable solvent system (e.g., a gradient of methanol in dichloromethane with a small amount of triethylamine to prevent tailing).
Distillation If the product is thermally stable and has a distinct boiling point from the impurities.Perform under reduced pressure to lower the boiling point and prevent decomposition.
Q5: Can you provide a detailed experimental protocol for a lab-scale synthesis with a focus on maximizing yield?

The following protocol is a starting point and may require optimization based on your specific laboratory conditions and available reagents.

Optimized Lab-Scale Synthesis Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-2-methylpropan-1-ol (1.0 eq) and 3,5-dimethylpiperidine (1.1 eq) in methanol.

  • Formation of Intermediate: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the hemiaminal/imine intermediate.

  • Reduction: Cool the reaction mixture in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 30 minutes, keeping the temperature below 10 °C.

  • Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by TLC or GC.

  • Workup:

    • Quench the reaction by slowly adding water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane (3 x volume).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of 0-10% methanol in dichloromethane containing 1% triethylamine.

This protocol provides a robust starting point for achieving a good yield of the target compound. Further optimization of reaction time, temperature, and reagent stoichiometry may lead to even better results.

References

  • ResearchGate. (2025, October 28). Reductive Amination of 2‐Amino‐2‐methyl‐1‐propanol and Ammonia to Produce 2‐Methyl‐1,2‐propanediamine over Raney Nickel Catalyst. Retrieved from [Link]

  • TUODA. (2025, June 20). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]

  • DrugFuture. (2023). 2-Amino-2-methyl-1,3-propanediol. Retrieved from [Link]

  • ResearchGate. (2011, October 17). Patent No. -. Retrieved from [Link]

  • LibreTexts. (2024, July 30). 20.8: Chemistry of Nitriles. Retrieved from [Link]

  • Royal Society of Chemistry. (2009, May 13). Efficient three-component one-pot synthesis of fully substituted pyridin-2(1H). Retrieved from [Link]

  • NextSDS. 2-(3,5-dimethylpiperidin-1-yl)-2-methylpropan-1-amine. Retrieved from [Link]

  • ResearchGate. The reductive amination reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, October 16). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Retrieved from [Link]

Sources

Preventing oxidation and degradation of 2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amine during storage

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability and Handling of 2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amine

Welcome to the technical support center for 2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this sterically hindered amine during storage and experimentation. As specific stability data for this novel compound is not extensively published, the following recommendations are grounded in established principles of amine chemistry, pharmaceutical stability testing, and best practices for analogous molecular structures.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for a compound like 2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amine?

A1: The primary degradation pathway of concern is oxidation . The structure contains a tertiary amine within the piperidine ring and a primary amine. Tertiary amines are susceptible to oxidation, which can occur through several mechanisms.[1][2][3][4] The most common pathway involves the formation of an N-oxide or, more significantly, oxidation at the carbon atom alpha (α) to the nitrogen. This process can lead to the formation of an iminium ion intermediate, which is reactive and can lead to further degradation products, including ring-opening or the formation of aldehydes and smaller amine fragments.[2][4] The presence of atmospheric oxygen, trace metal ions, and exposure to light can catalyze these oxidative processes.[2][3]

Q2: What are the ideal storage conditions to prevent degradation?

A2: To minimize degradation, the compound should be stored under conditions that strictly limit its exposure to oxygen, moisture, light, and heat.

  • Temperature: Store at low temperatures, ideally refrigerated (2-8°C) or frozen (-20°C or below) for long-term storage. Generally, storing amines below 30°C (86°F) is recommended to maintain stability.[5] Thermal degradation rates increase significantly with higher temperatures.[6][7][8]

  • Atmosphere: The compound should be stored under an inert atmosphere . Oxygen is a key driver of degradation.[9] Displacing air in the container with an inert gas like argon or nitrogen before sealing is a critical step.

  • Moisture: Amines can be hygroscopic, and absorbed moisture can facilitate degradative reactions.[5] Storage in a dry environment, potentially using desiccants, is crucial.[5]

  • Light: Protect the compound from light, especially UV light, which can provide the energy to initiate photo-oxidative degradation. Use amber glass vials or store containers in the dark.[10][11]

Q3: What type of container should I use for storage?

A3: The choice of container is critical to prevent contamination and degradation.[5][12]

  • Recommended: Type 1 borosilicate amber glass vials with PTFE-lined caps are an excellent choice for laboratory scale.[13][14] For larger quantities, high-density polyethylene (HDPE) or stainless steel containers are suitable and chemically resistant to amines.[5][12]

  • Avoid: Do not use containers made from materials that can leach impurities or are permeable to oxygen and moisture. Low-grade plastics may contain plasticizers or other additives that can interact with the compound.[15] Ensure seals are tight to prevent exposure to air and moisture.[5][16]

Q4: Should I consider using an antioxidant?

A4: For long-term storage or for formulations where the compound may be exposed to air, the addition of an antioxidant can be beneficial. Hindered phenolic antioxidants (e.g., BHT) or aromatic amines can intercept the free radical chain reactions that propagate oxidation.[17][18][19] However, any antioxidant use must be carefully validated to ensure it does not interfere with downstream applications or introduce new impurities. The compatibility of the antioxidant with the amine itself is also a consideration, as some acidic additives can affect the performance of amine-based stabilizers.[20]

Troubleshooting Guide

This section addresses specific issues you may encounter, providing potential causes and actionable solutions.

Observed Issue Potential Cause(s) Recommended Action(s)
1. Sample has developed a yellow or brown color. Oxidation of the amine functionality, leading to the formation of colored degradation products.1. Immediately verify storage conditions (inert atmosphere, temperature, light protection).2. Perform analytical testing (HPLC-UV, LC-MS) to identify and quantify impurities.3. If degradation is confirmed, the batch may be compromised. For future storage, purge headspace with argon/nitrogen before sealing.4. Consider purification (e.g., column chromatography) if the impurity level is low and the material is critical.
2. New, unexpected peaks appear in HPLC or GC analysis. Chemical degradation has occurred, forming new molecular species.1. This confirms degradation. Use LC-MS or GC-MS to identify the mass of the new peaks, which can help elucidate the degradation pathway (e.g., an increase of 16 amu may suggest N-oxide formation).2. Review handling procedures. Was the sample left open to the air? Was it exposed to high temperatures?3. Implement a formal stability testing program to monitor the rate of degradation under your specific storage conditions.[10][21]
3. Inconsistent results in biological or chemical assays. Loss of purity and potency due to degradation. The active compound concentration is lower than assumed.1. Re-qualify the material immediately using a validated analytical method (e.g., quantitative NMR or HPLC with a reference standard) to determine the actual purity.2. Always use freshly prepared solutions from a properly stored stock of the compound for sensitive experiments.3. Discard any stock that shows visible or analytical evidence of degradation.
4. Sample appears clumpy or has poor solubility. Absorption of moisture (hygroscopicity) or potential formation of insoluble degradation products.1. Handle the solid material in a glove box or under a stream of dry inert gas to minimize moisture uptake.2. Store the primary container inside a secondary container with a desiccant.3. If solubility is an issue, gently warming and sonicating the solution may help, but be aware that heat can accelerate further degradation.

Experimental Protocols & Methodologies

Protocol 1: Proper Inert Atmosphere Packaging

This protocol describes the "headspace exchange" method for storing the compound under an inert atmosphere.

Materials:

  • 2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amine solid

  • Appropriate storage vial (e.g., amber glass vial with PTFE-lined cap)

  • Source of dry, high-purity argon or nitrogen gas with a regulator and tubing

  • Needles (one long for gas inlet, one short for gas outlet)

Procedure:

  • Weigh the desired amount of the compound into the storage vial.

  • Insert two needles through the cap's septum: a long needle reaching the bottom of the vial's headspace and a short outlet needle that just pierces the septum.

  • Gently flush the vial with the inert gas through the long needle for 1-2 minutes. The heavier inert gas will displace the lighter air, which will exit through the outlet needle.

  • While the gas is still flowing, carefully remove the outlet needle first, followed by the inlet needle. This creates a slight positive pressure of inert gas inside the vial.

  • Immediately seal the vial cap tightly. For extra protection, wrap the cap-vial interface with Parafilm®.

  • Label the vial clearly with the compound name, date, and storage conditions (e.g., "-20°C, under Argon").

  • Place the vial in the designated cold storage location, protected from light.

Protocol 2: Stability Assessment by RP-HPLC

This protocol provides a general framework for monitoring the stability of the compound over time. A specific method must be developed and validated for this particular molecule.

Objective: To detect and quantify the appearance of degradation products over time.

  • Instrumentation:

    • HPLC system with a UV detector.

    • A C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point for amine-containing compounds.[22]

  • Method Development (Example Starting Point):

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a high aqueous percentage (e.g., 95% A) and ramp to a high organic percentage (e.g., 95% B) over 15-20 minutes. This will elute the polar parent compound first and then any less polar degradation products.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the compound has absorbance (e.g., 210-220 nm, typical for non-chromophoric amines).

    • Column Temperature: Maintained at a constant temperature, for example, 30°C, for reproducibility.[22]

  • Stability Study Execution:

    • Prepare an initial solution of the compound (T=0 sample) and inject it into the HPLC to obtain a reference chromatogram. Record the peak area and retention time of the main peak.

    • Store aliquots of the compound under different conditions (e.g., recommended: -20°C under argon; stress: 40°C open to air).

    • At specified time points (e.g., 1 week, 1 month, 3 months), prepare a sample from each storage condition and analyze by HPLC.[11]

  • Data Analysis:

    • Compare the chromatograms over time. Look for a decrease in the main peak's area and the appearance of new peaks.

    • Calculate the purity as a percentage of the total peak area. A significant increase in impurity peaks indicates degradation.

    • For more detailed analysis, couple the HPLC to a mass spectrometer (LC-MS) to identify the degradation products.[23][24][25][26]

Visualizations

Oxidative Degradation Pathway

The following diagram illustrates a plausible primary oxidative degradation mechanism at a carbon alpha to the tertiary piperidine nitrogen, leading to a reactive iminium ion intermediate.

G cluster_0 Oxidation Process cluster_1 Catalysts A Parent Compound (Tertiary Amine) B Iminium Ion Intermediate (Reactive) A->B Oxidation (Loss of H from α-Carbon) C Degradation Products (e.g., Aldehydes, Amides) B->C Hydrolysis D Oxygen (O2) Light (hv) Metal Ions D->A Initiates

Caption: Plausible oxidative degradation pathway via an iminium ion.

Troubleshooting Workflow

This diagram provides a logical flow for troubleshooting observed stability issues.

G Start Stability Issue Observed (e.g., Color Change, New HPLC Peak) Check_Storage Step 1: Verify Storage Conditions (Temp, Inert Gas, Light, Seal) Start->Check_Storage Analytical_Test Step 2: Perform Analytical Confirmation (HPLC, LC-MS) Check_Storage->Analytical_Test Degradation_Confirmed Is Degradation Confirmed? Analytical_Test->Degradation_Confirmed Quarantine Step 3: Quarantine Affected Batch Re-qualify Purity Degradation_Confirmed->Quarantine Yes No_Degradation Issue is Not Degradation (e.g., Contamination, Solvent Artifact) Degradation_Confirmed->No_Degradation No Review_Handling Step 4: Review Handling Procedures (e.g., Time Exposed to Air) Quarantine->Review_Handling Implement_CAPA Step 5: Implement Corrective Actions (e.g., Inerting, Aliquoting) Review_Handling->Implement_CAPA

Caption: Decision workflow for troubleshooting stability issues.

References

  • Amine Packaging: Essential Solutions for High-Purity Amines. (n.d.). Diplomata Comercial. Retrieved from [Link]

  • Jones, K. M., & Klussmann, M. (2012). Oxidative Coupling of Tertiary Amines: Scope, Mechanism and Challenges. Synlett, 23(01), 159–162. Retrieved from [Link]

  • Oxidation of Amines. (n.d.). Shodhganga. Retrieved from [Link]

  • 2-(3,5-dimethylpiperidin-1-yl)-2-methylpropan-1-amine. (n.d.). NextSDS. Retrieved from [Link]

  • Malig, T. C., et al. (2020). Mechanistic Insights into Fe Catalyzed α-C-H Oxidations of Tertiary Amines. ChemRxiv. Retrieved from [Link]

  • Ghorbani-Vaghei, R., & Malaekeh, P. (2017). Oxidation of tertiary amines in the presence of different nucleophiles. ResearchGate. Retrieved from [Link]

  • What products are obtained when the following tertiary amines react with H2O2, then heated? (n.d.). Pearson. Retrieved from [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Retrieved from [Link]

  • Rybak, A., et al. (2021). Antioxidant action mechanisms of hindered amine stabilisers. ResearchGate. Retrieved from [Link]

  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability Testing of Pharmaceutical Products.Journal of Applied Pharmaceutical Science, 2(3), 129-138.
  • Under what conditions does piperidine decompose? (2025, July 29). Biosynce. Retrieved from [Link]

  • Exploring Materials in Pharmaceutical Packaging. (2024, December 19). Retrieved from [Link]

  • 2-(3,5-dimethylpiperidin-1-yl)-2-methylpropan-1-amine. (n.d.). PubChemLite. Retrieved from [Link]

  • The Case for NOT Ignoring Select Secondary Antioxidants. (n.d.). Stabilization Technologies. Retrieved from [Link]

  • What are the Applications of Amines in the Pharmaceutical Industry? (n.d.). Retrieved from [Link]

  • Hartono, A., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture.Industrial & Engineering Chemistry Research, 61(43), 15995–16016.
  • Ge, X., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry.Environmental Science & Technology, 48(4), 2293–2301.
  • Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption: development of analytical. (n.d.). MatheO. Retrieved from [Link]

  • Kumar, V., & Singh, R. (2015). Development of forced degradation and stability indicating studies of drugs—A review.International Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 14-20.
  • 2-(3,5-dimethylpiperidin-1-yl)ethan-1-amine — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • High-Quality Packaging for Active Pharmaceutical Ingredients. (n.d.). CurTec. Retrieved from [Link]

  • Chakma, S. (2013). Degradation studies of amines and alkanolamines during sour gas treatment process.African Journal of Pure and Applied Chemistry, 7(2), 79-91.
  • DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM. (2010, November 26). UM Research Repository. Retrieved from [Link]

  • Aromatic Amines Antioxidants for Polymers. (n.d.). Performance Additives. Retrieved from [Link]

  • White Paper on pharmaceutical packaging. (n.d.). Efpia. Retrieved from [Link]

  • Stability testing of existing active substances and related finished products. (2023, July 13). European Medicines Agency. Retrieved from [Link]

  • Lyu, S., et al. (2025). Pharmaceutical Packaging Materials and Medication Safety: A Mini-Review. MDPI. Retrieved from [Link]

  • Shah, M. I., et al. (2021). A review of gas chromatographic techniques for identification of aqueous amine degradation products in carbonated environments. ResearchGate. Retrieved from [Link]

  • Guideline for Stability Study of Imported Drug Substance and Drug Product for human and biological products. (n.d.). Retrieved from [Link]

  • Osipov, E. B., et al. (2007). Thermal stability and thermal decomposition study of hindered amine light stabilizers.
  • Advanced Stabilizers for Plastics: Understanding the Benefits of Aromatic Amine Antioxidants. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Neutralizing Amine. (n.d.). EIEPD. Retrieved from [Link]

  • D’yakonov, V. A., & Dzhemilev, U. M. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.International Journal of Molecular Sciences, 22(20), 10955.
  • Flora, S. J. S., et al. (2013). Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure.Oxidative Medicine and Cellular Longevity, 2013, 464527.
  • Sterically hindered amine based absorbents and application for CO2 capture in membrane contactors. (n.d.). Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2025, October 13). ResearchGate. Retrieved from [Link]

  • Tanthakit, P., et al. (2020). Effect of Various Parameters on the Thermal Stability and Corrosion of CO2-Loaded Tertiary Amine Blends. MDPI. Retrieved from [Link]

  • Lundgren, R. J., et al. (2014). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability.Organic Letters, 16(16), 4182–4185.
  • Poupin, P., et al. (2001). Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450.Canadian Journal of Microbiology, 47(6), 559-566.
  • Chemical Properties of 2-Methylpiperidine (CAS 109-05-7). (n.d.). Cheméo. Retrieved from [Link]

  • Showing Compound 2-Methyl-1-propylamine (FDB012495). (2010, April 8). FooDB. Retrieved from [Link]

  • Tanthakit, P., et al. (2020). Impact of Solvent on the Thermal Stability of Amines.Industrial & Engineering Chemistry Research, 59(29), 13192–13201.
  • EP3255034A1 - Sterically hindered amines and associated methods. (n.d.). Google Patents.
  • Li, Y., et al. (2018). Design and synthesis of 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)pyrimidin-2-amine as a highly potent and selective cyclin-dependent kinases 4 and 6 inhibitors and the discovery of structure-activity relationships.Bioorganic & Medicinal Chemistry Letters, 28(5), 974-978.
  • Fehrentz, J. A., et al. (1995). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines.

Sources

Technical Support Center: Chromatography Purification for 2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amine Mixtures

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive troubleshooting and frequently asked questions (FAQs) for the chromatographic purification of 2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amine and its related mixtures. It is designed for researchers, scientists, and drug development professionals to address specific challenges encountered during the purification process.

Introduction: The Challenge of Purifying Hindered Amines

2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amine is a sterically hindered, basic amine. Its purification presents several chromatographic challenges:

  • Strong Interaction with Silica: The basic amine functional groups can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to peak tailing, poor resolution, and in some cases, irreversible adsorption.[1][2]

  • Stereoisomers: The presence of two chiral centers in the 3,5-dimethylpiperidine ring results in cis and trans diastereomers, which may require specific chiral stationary phases for separation.[3][4]

  • High Polarity: The primary amine group contributes to the molecule's polarity, which can complicate method development in both normal-phase and reversed-phase chromatography.[5]

  • Potential Impurities: Synthesis of such molecules can lead to closely related impurities that are difficult to separate from the main compound.[6][7][8][9]

This guide will walk you through the most effective strategies to overcome these challenges and achieve high-purity separation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My amine compound is streaking badly on a standard silica gel column. What is the primary cause and how can I fix it?

A1: The primary cause of streaking (peak tailing) for basic compounds like your amine on a silica gel column is the strong interaction between the basic amine and the acidic silanol groups on the silica surface.[1][2][10] This leads to a non-uniform distribution of the analyte as it moves through the column.

Troubleshooting Steps:

  • Mobile Phase Modification (The First Line of Defense):

    • Add a Basic Modifier: This is the most common and effective solution.[1] Adding a small amount of a competing base to your mobile phase will neutralize the acidic silanol groups, preventing your target amine from interacting too strongly.

      • Triethylamine (TEA): A common choice, typically added at a concentration of 0.1 - 2% (v/v) to the mobile phase.[1][2]

      • Ammonia: A solution of ammonia in methanol (e.g., 1-2%) can be very effective, especially for more polar amines.[1]

      • Pyridine: Less common due to its odor and higher boiling point, but can also be used as a competing base.[1]

  • Use an Alternative Stationary Phase:

    • Amine-Functionalized Silica: These columns have an amine-functionalized surface, which shields the analytes from the silica backbone and provides a less acidic environment.[2]

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for the purification of basic compounds.

  • Reduce Sample Load: Overloading the column can exacerbate tailing for any compound. Try injecting a smaller amount of your mixture.[1][10]

Q2: I'm struggling to separate the cis and trans isomers of 2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amine. What chromatographic techniques are best for this?

A2: Separating diastereomers like the cis and trans isomers of your compound often requires specialized chromatographic techniques that can exploit their subtle differences in three-dimensional structure.[3]

Recommended Techniques:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most powerful technique for separating stereoisomers.

    • Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs (e.g., Chiralcel OD, Chiralcel OJ) are often effective for separating piperidine derivatives.[11][12] The choice of CSP is often empirical, and screening several different columns is recommended.

  • Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative to HPLC for chiral separations of amines. It often provides better peak shapes and faster analysis times.[13][14][15] A mobile phase of carbon dioxide with a polar modifier like methanol is commonly used.[13]

  • Diastereomeric Salt Crystallization: While not a chromatographic method, this chemical resolution technique can be used for large-scale separations. It involves reacting the racemic amine with a chiral acid to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.[12]

Q3: My compound has poor retention on a C18 reversed-phase column. How can I increase its retention?

A3: Poor retention of polar basic compounds on standard C18 columns is a common issue.[5] This is because these compounds are often too polar to interact strongly with the nonpolar stationary phase.

Strategies to Increase Retention:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the retention of polar compounds.[16][17][18] It utilizes a polar stationary phase (like bare silica or a polar bonded phase) and a mobile phase with a high percentage of organic solvent.[16]

  • Mixed-Mode Chromatography: This technique uses stationary phases with both reversed-phase and ion-exchange characteristics.[19][20][21] This allows for multiple retention mechanisms, which can be highly effective for separating complex mixtures of polar and charged analytes.

  • Ion-Pairing Chromatography: Adding an ion-pairing reagent to the mobile phase can form a neutral complex with your charged amine, increasing its retention on a reversed-phase column. However, this is often not compatible with mass spectrometry detection.

  • Adjust Mobile Phase pH: For reversed-phase chromatography of basic compounds, using a mobile phase with a higher pH (e.g., using a buffered mobile phase at pH > 8) will suppress the ionization of the amine, making it less polar and more retentive on a C18 column.[2] Ensure your column is stable at the chosen pH.

Q4: I am observing a noisy or drifting baseline in my chromatogram. What are the potential causes?

A4: A noisy or drifting baseline can obscure small peaks and affect the accuracy of quantification. Several factors can contribute to this issue.[10][22]

Troubleshooting a Noisy/Drifting Baseline:

  • Mobile Phase Issues:

    • Inadequate Degassing: Dissolved gases in the mobile phase can form bubbles in the detector, causing noise. Ensure your solvents are properly degassed.

    • Contamination: Impurities in the mobile phase solvents or additives can lead to a noisy baseline.[10] Use high-purity solvents.

    • Incomplete Mixing: If you are using a gradient, ensure the solvents are being mixed properly.

  • Detector Problems:

    • Detector Lamp Failure: A failing lamp in a UV detector can cause a drifting baseline.

    • Contaminated Flow Cell: The detector flow cell may be contaminated. Flush the system with a strong solvent.

  • System Leaks: Leaks in the HPLC system can cause pressure fluctuations and a noisy baseline.[10] Check all fittings and connections.

  • Column Contamination: A contaminated column can slowly bleed impurities, causing the baseline to drift.[22]

Recommended Purification Protocols

Preparative Normal-Phase Chromatography on Silica Gel

This protocol is suitable for initial purification to remove non-polar impurities.

Step-by-Step Methodology:

  • Column: Standard silica gel column.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).

  • Mobile Phase Additive: Add 0.5-1% (v/v) of triethylamine (TEA) to the mobile phase to prevent peak tailing.[1]

  • Equilibration: Equilibrate the column with at least 5 column volumes of the mobile phase containing TEA.

  • Sample Loading: Dissolve the crude mixture in a small amount of the mobile phase and load it onto the column.

  • Elution: Run a gradient from a low to a high percentage of the polar solvent.

  • Detection: Use a UV detector or collect fractions and analyze by TLC or LC-MS.

Analytical and Preparative Chiral SFC

This protocol is recommended for the separation of cis and trans isomers.

Step-by-Step Methodology:

  • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak series).

  • Mobile Phase: Supercritical CO2 with a polar modifier, typically methanol.[13]

  • Mobile Phase Additives: A small amount of a basic additive like diethylamine (DEA) or a combination of an acid and a base (e.g., 0.3% TFA and 0.2% TEA) can improve peak shape.[13][14]

  • Flow Rate: Typically 2-4 mL/min for analytical scale.

  • Back Pressure: Maintain a back pressure of around 150 bar.[13]

  • Temperature: Column temperature is usually maintained around 40°C.[13]

  • Detection: UV detector.

Data Summary Tables

Table 1: Recommended Starting Conditions for Different Chromatography Modes

Chromatography ModeStationary PhaseMobile PhaseKey Advantage
Normal-Phase Silica GelHexane/Ethyl Acetate + 0.5% TEAGood for removing non-polar impurities.
Reversed-Phase C18 (high pH stable)Acetonitrile/Water (pH 10 buffer)Good for separating polar impurities.
HILIC Bare Silica or AmideAcetonitrile/Water (high organic)Excellent retention for highly polar compounds.[17][18]
Chiral SFC Polysaccharide CSPCO2/Methanol + AdditivesFast and efficient separation of stereoisomers.[15]
Mixed-Mode C18 with Ion-ExchangeAcetonitrile/Water with BufferTunable selectivity for complex mixtures.[19]

Visual Diagrams

Troubleshooting Workflow for Peak Tailing in Normal-Phase Chromatography

G start Peak Tailing Observed mod_mobile_phase Add Basic Modifier (e.g., 0.5% TEA) to Mobile Phase start->mod_mobile_phase check_resolution Is Peak Shape Improved? mod_mobile_phase->check_resolution change_sp Switch to Alternative Stationary Phase (Amine or Alumina) check_resolution->change_sp No end_good Problem Resolved check_resolution->end_good Yes reduce_load Reduce Sample Load change_sp->reduce_load end_bad Further Method Development Needed reduce_load->end_bad G start Purification Goal isomers Separating Stereoisomers? start->isomers polarity High Polarity Analytes? isomers->polarity No sfc Use Chiral SFC/HPLC isomers->sfc Yes complex Complex Mixture? polarity->complex No hilic Use HILIC polarity->hilic Yes mixed_mode Use Mixed-Mode Chromatography complex->mixed_mode Yes rp_np Use Normal or Reversed-Phase complex->rp_np No

Sources

Resolving steric hindrance issues when reacting 2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with 2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amine .

Part 1: Molecular Profiling & The Causality of Steric Hindrance

Before troubleshooting specific reactions, we must establish the structural causality behind the chemical behavior of your substrate.

2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amine is an extreme example of a neopentyl-type primary amine . The primary amine group (-NH₂) is directly adjacent to a fully substituted α-carbon (C2). This C2 atom bears two methyl groups and a bulky 3,5-dimethylpiperidine ring.

The Mechanistic Barrier: This architecture creates a massive steric shield around the nitrogen's lone pair. Similar to standard neopentylamine, this bulkiness physically blocks the trajectory of incoming electrophiles, drastically increasing the activation energy required to form the transition state[1]. Consequently, standard nucleophilic addition and substitution pathways will either stall at low conversions or fail entirely.

Part 2: Diagnostic FAQs & Troubleshooting Guides

Q1: Why is my amide coupling failing with standard EDC/HOBt conditions?

The Causality: EDC/HOBt forms an active ester that is simply too bulky for your hindered neopentyl amine to attack effectively. The steric clash between the active ester and the 3,5-dimethylpiperidine moiety prevents the required tetrahedral intermediate from forming. The Solution: You must transition to highly reactive, uronium-based coupling reagents like HATU or COMU.2[2]. The neighboring 7-aza nitrogen in the HATU-derived active ester provides basic assistance to stabilize the transition state, making it 3[3]. If HATU fails, bypass the coupling reagent entirely by converting the carboxylic acid to an acid chloride.

Q2: How do I prevent hydrodehalogenation during Buchwald-Hartwig cross-coupling?

The Causality: In palladium-catalyzed amination, if the amine cannot coordinate to the Pd-aryl complex fast enough due to steric bulk, the intermediate will undergo β-hydride elimination or abstract a proton from the solvent, yielding the reduced aryl compound (hydrodehalogenation). The Solution: You must use bulky, electron-rich phosphine ligands specifically designed for primary amines. 4[4]. BrettPhos creates a deep, mono-ligated Pd pocket that facilitates oxidative addition and forces the reductive elimination step, even with extreme neopentyl systems.

Q3: Why does reductive amination stall at the starting materials?

The Causality: Reductive amination requires the initial formation of an imine. For neopentyl amines, the nucleophilic attack on a carbonyl is thermodynamically unfavorable and kinetically sluggish. The Solution: Decouple the imine formation from the reduction. Use a Lewis acid like Titanium(IV) isopropoxide (Ti(OPr-i)₄) to force the formation of the imine intermediate overnight, followed by the addition of a stronger reducing agent like NaBH₃CN.

Part 3: Quantitative Data Presentation

The following table summarizes the expected outcomes of different reagent systems when applied to 2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amine.

Reaction TypeReagent SystemRelative Steric ToleranceExpected Conversion (%)Reaction Time
Amidation EDC / HOBt / DIPEALow< 5%24h
Amidation HATU / DIPEAHigh75 - 90%4 - 8h
Amidation Acid Chloride / DMAPVery High> 90%2 - 4h
C-N Coupling Pd₂(dba)₃ / BINAPLow0% (Dehalogenation)12h
C-N Coupling BrettPhos Pd G3 / NaOt-BuVery High80 - 95%6 - 12h

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol A: High-Efficiency N-Acylation via HATU Coupling

Self-Validation Check: The reaction mixture should transition from yellow to clear as the active ester is consumed by the hindered amine.

  • Activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 15 minutes at room temperature to pre-form the active 7-aza-OBt ester.

  • Amine Introduction: Add 2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amine (1.1 eq) dropwise.

  • Thermal Push: Elevate the temperature to 40°C. Expert Note: This slight heating provides the kinetic energy necessary to overcome the steric barrier of the neopentyl system.

  • Monitoring & Workup: Monitor via LC-MS. Upon completion (typically 4-8 hours), quench with saturated aqueous NaHCO₃ and extract with EtOAc. Wash the organic layer extensively with 5% LiCl (aq) to remove residual DMF, dry over Na₂SO₄, and concentrate.

Protocol B: Buchwald-Hartwig Amination using BrettPhos

Self-Validation Check: The color of the Pd complex should shift from dark red/brown to pale yellow upon successful oxidative addition and catalytic cycling.

  • Preparation: In an oven-dried vial, combine the aryl halide (1.0 eq), 2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amine (1.2 eq), BrettPhos Pd G3 precatalyst (5 mol%), and Sodium tert-butoxide (NaOt-Bu) (2.0 eq).

  • Inert Atmosphere: Seal the vial and purge with nitrogen for 5 minutes.

  • Solvent Addition: Add anhydrous, degassed Toluene (0.1 M) via syringe.

  • Reaction: Heat the reaction mixture to 100°C in a pre-heated oil bath or heating block for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via flash column chromatography.

Part 5: Mandatory Visualization

HinderedAmineWorkflow Start 2-(3,5-Dimethylpiperidin-1-yl)- 2-methylpropan-1-amine Amidation Amide Formation Start->Amidation Acyl Electrophile Arylation C-N Cross-Coupling Start->Arylation Aryl Halide RedAmination Reductive Amination Start->RedAmination Carbonyl Compound HATU Use HATU or COMU + DIPEA in DMF Amidation->HATU Carboxylic Acid AcidCl Use Acid Chloride + Pyridine/DMAP Amidation->AcidCl Highly Hindered Acid BrettPhos BrettPhos Pd G3 + NaOt-Bu in Toluene Arylation->BrettPhos Pd-Catalysis TiOPr Pre-form Imine with Ti(OPr-i)4, then NaBH3CN RedAmination->TiOPr Lewis Acid Catalysis Success Successful Product Formation HATU->Success AcidCl->Success BrettPhos->Success TiOPr->Success

Decision matrix for reacting highly hindered neopentyl-type primary amines.

Part 6: References

  • Title: Enabling Synthesis in Fragment-based Drug Discovery (FBDD) Source: rsc.org URL:

  • Title: 2-Chloro-6-methylpyrimidine-4-carboxylic Acid Source: benchchem.com URL:

  • Title: 2-Amino-2-methylpropanenitrile hydrochloride | 50846-36-1 Source: benchchem.com URL:

  • Title: Neopentylamine Reagent | CAS 5813-64-9 Source: benchchem.com URL:

Sources

Technical Support Center: Scale-Up Troubleshooting for 2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. As you transition the synthesis of sterically hindered amines from the bench to the pilot plant, the physical and chemical dynamics of your reactions change. This guide is designed for researchers and process chemists to troubleshoot byproduct formation during the scale-up of 2-(3,5-dimethylpiperidin-1-yl)-2-methylpropan-1-amine.

Our troubleshooting logic is built on understanding the mechanistic causality of byproduct formation, allowing you to implement self-validating engineering and chemical controls.

Part 1: Nitrile Precursor Synthesis (Alkylation vs. Strecker)

FAQ 1: Why is my alkylation step yielding mostly methacrylonitrile instead of the target nitrile?

The Problem: You are reacting 3,5-dimethylpiperidine with 2-bromo-2-methylpropanenitrile in the presence of a base, but GC-MS shows low conversion to the target 2-(3,5-dimethylpiperidin-1-yl)-2-methylpropanenitrile (m/z 180) and massive accumulation of methacrylonitrile. The Causality: You are attempting an SN2 substitution on a tertiary alkyl halide using a sterically hindered secondary amine. The activation energy for SN2 at a tertiary carbon is prohibitively high. Instead, the basicity of the piperidine drives an E2 elimination pathway, stripping a proton and ejecting the bromide leaving group to form methacrylonitrile. The Solution: Abandon the direct alkylation of tertiary halides. Instead, pivot to a modified Strecker synthesis . React 3,5-dimethylpiperidine with acetone and sodium cyanide (or acetone cyanohydrin) under mild acidic catalysis. This pathway proceeds via an electrophilic iminium ion intermediate which is rapidly trapped by the cyanide nucleophile, completely bypassing the E2 elimination geometry.

Part 2: Nitrile Reduction (Primary Amine Formation)

FAQ 2: How do I minimize secondary amine (dimer) formation during scale-up?

The Problem: Bench-scale reductions looked clean, but pilot-scale batches show up to 15-30% of a secondary amine dimer byproduct. The Causality: The catalytic hydrogenation of aliphatic nitriles to primary amines proceeds via a highly reactive imine intermediate. In the concentrated environments typical of scale-up, the newly formed primary amine product acts as a nucleophile, attacking the unreduced imine intermediate . This condensation forms a secondary amine dimer. The Solution: You must alter the reaction equilibrium to protect the imine. When using heterogeneous catalysis (e.g., Raney-Ni or Pd/C), saturate the reaction solvent with anhydrous ammonia (NH3). The excess ammonia shifts the condensation equilibrium backward, suppressing the nucleophilic attack of the primary amine and allowing the catalyst time to reduce the imine to the target primary amine.

FAQ 3: Is Lithium Aluminum Hydride (LiAlH₄) safe for scaling this specific hindered nitrile?

The Problem: Thermal runaway and excessive hydrogen gas evolution during LiAlH₄ quenching. The Causality: The reduction of nitriles with LiAlH₄ involves two rapid nucleophilic additions of hydride to the electrophilic carbon . While highly effective at overcoming the steric hindrance of the 2-methylpropan-1-amine moiety, the reagent is pyrophoric, and the required aqueous workup generates massive, uncontrollable volumes of H2 gas at scale. The Solution: Transition to Continuous-Flow Catalytic Hydrogenation . Using a supported Palladium or Ruthenium catalyst in a flow reactor allows for precise thermal management of the exotherm. More importantly, continuous flow drastically reduces the residence time of the imine intermediate, which inherently prevents the complex mixture of byproducts seen in batch scale-ups .

Part 3: Mechanistic Visualization

ByproductPathway Nitrile Nitrile Precursor 2-(3,5-Dimethylpiperidin-1-yl) -2-methylpropanenitrile Imine Reactive Imine Intermediate Nitrile->Imine Catalytic H2 (Rate Limiting) Primary Target Primary Amine (Desired Product) Imine->Primary Fast H2 Addition Dimer Secondary Amine Dimer (Major Scale-Up Byproduct) Imine->Dimer + Primary Amine (Concentration Dependent) NH3 Anhydrous NH3 (Equilibrium Modifier) NH3->Imine Suppresses Dimerization

Mechanistic divergence during nitrile reduction highlighting the dimerization pathway.

Part 4: Quantitative Optimization Data

The following table summarizes the process chemistry data used to select the optimal scale-up route, demonstrating the inverse relationship between ammonia concentration and dimer formation.

Reduction MethodReagents & AdditivesTemp (°C)Primary Amine Yield (%)Dimer Byproduct (%)Scalability / Safety Profile
Batch HydrideLiAlH₄, THF0 to 2582%8%Poor; severe exotherm and H₂ gas evolution
Batch HydrogenationPd/C, H₂ (50 psi), MeOH4065%28%Moderate; high dimerization without NH₃
Batch HydrogenationRaney-Ni, H₂ (100 psi), NH₃ (excess)5091%< 2%Good; NH₃ effectively suppresses dimerization
Continuous FlowSupported Pd, H₂ (75 psi), Flow Reactor6095%< 1%Excellent; precise thermal control, minimal residence time

Part 5: Self-Validating Experimental Protocol

Objective: Scale-up reduction of 2-(3,5-dimethylpiperidin-1-yl)-2-methylpropanenitrile using Raney-Nickel and Ammonia.

Step 1: Reagent Validation & Preparation

  • Action: Dissolve the nitrile precursor in anhydrous methanol.

  • Self-Validation Check: Perform Karl Fischer titration on the solution. Moisture content must be <0.1%. Causality: Water poisons the Raney-Ni catalyst and promotes hydrolysis of the intermediate imine into an aldehyde, which will subsequently form unwanted alcohol byproducts.

Step 2: Ammonia Saturation

  • Action: Chill the solution to 0 °C and bubble anhydrous NH₃ gas until the solution is saturated (approximately 3-5 equivalents relative to the nitrile).

  • Self-Validation Check: Weigh the reaction vessel before and after NH₃ addition to confirm the mass increase corresponds to the required molar equivalents.

Step 3: Catalyst Loading and Hydrogenation

  • Action: Transfer the solution to a high-pressure Parr reactor. Add washed Raney-Nickel slurry (10% w/w relative to substrate). Pressurize with H₂ to 100 psi and heat to 50 °C.

  • Self-Validation Check: Monitor the pressure drop. The reaction is complete only when H₂ uptake ceases entirely.

Step 4: In-Process Analytical Control (IPC)

  • Action: Before venting and filtering, pull an aliquot for GC-MS analysis.

  • Self-Validation Check: Confirm the disappearance of the nitrile peak (m/z 180) and the appearance of the primary amine peak (m/z 184). If the imine intermediate is detected, re-pressurize and extend the reaction time by 2 hours. Do not proceed to workup if the imine is present, as it will spontaneously dimerize during concentration.

Step 5: Workup

  • Action: Vent the reactor safely, filter the catalyst through a pad of Celite under an inert argon atmosphere (Raney-Ni is pyrophoric), and concentrate the filtrate under reduced pressure to yield the crude 2-(3,5-dimethylpiperidin-1-yl)-2-methylpropan-1-amine.

References

  • Nitrile Reduction - Wordpress. ACS Green Chemistry Institute Pharmaceutical Roundtable. URL: [Link]

  • Chemistry of Nitriles. LibreTexts. URL:[Link]

  • Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. National Institutes of Health (NIH) / PMC. URL:[Link]

Validation & Comparative

Publish Comparison Guide: 2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amine vs. Unsubstituted Piperidine Derivatives in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery shifts away from flat, planar aromatics toward sp3-rich, three-dimensional scaffolds, the strategic placement of methyl groups has become a cornerstone of modern medicinal chemistry. This guide provides an in-depth comparative analysis between standard unsubstituted piperidine derivatives and the highly optimized 2-(3,5-dimethylpiperidin-1-yl)-2-methylpropan-1-amine (DMPMA) scaffold.

By analyzing the causality behind steric hindrance, conformational pre-organization, and metabolic shielding, this guide equips drug development professionals with actionable data for lead optimization.

Structural & Mechanistic Analysis

The "Magic Methyl" Effect on the Piperidine Ring

Unsubstituted piperidine rings are ubiquitous in pharmacology but suffer from high conformational flexibility and susceptibility to Cytochrome P450 (CYP)-mediated oxidation, particularly at the 4-position or the α -carbon adjacent to the nitrogen[1].

Substituting the ring with methyl groups at the 3 and 5 positions fundamentally alters the molecule's behavior. The 3,5-dimethyl motif forces the piperidine ring into a more rigid chair conformation, biasing the spatial orientation of the molecule to better fit specific receptor pockets. Furthermore, this substitution increases the overall lipophilicity (LogD) and sp3 character of the scaffold, which is a critical driver for blood-brain barrier (BBB) penetration. Industrial case studies demonstrate that incorporating 3,5-dimethylpiperidine into CNS-active compounds can increase target selectivity by up to 3.5-fold compared to unsubstituted leads[2].

The Thorpe-Ingold Effect via Gem-Dimethyl Substitution

The side chain of DMPMA features a 2-methylpropan-1-amine moiety, which contains a critical gem-dimethyl group. This structural feature introduces the Thorpe-Ingold effect (angle compression). The bulky methyl groups compress the internal C-C-C bond angle, which conversely expands the external angles, forcing the terminal amine and the piperidine nitrogen into closer spatial proximity[3].

This conformational pre-organization serves two vital functions:

  • Thermodynamic Binding Advantage: By locking the molecule into an active-like conformation, the entropic penalty ( ΔS ) typically incurred during target binding is drastically reduced, leading to enhanced binding affinity.

  • Metabolic Shielding: The steric bulk of the gem-dimethyl group physically blocks CYP450 enzymes from accessing the adjacent methylene groups. This prevents rapid oxidative deamination and N-dealkylation, significantly boosting in vivo metabolic stability and reducing clearance rates[4]. Furthermore, gem-dimethyl inclusion has been shown to curb phase II metabolism, such as O-glucuronidation, further extending the drug's half-life[5].

Comparative Performance Data

The following table synthesizes the pharmacological impact of upgrading from an unsubstituted piperidine-alkylamine to the sterically hindered DMPMA scaffold.

Pharmacological ParameterUnsubstituted Piperidine DerivativeDMPMA ScaffoldMechanistic Driver & Impact
Intrinsic Clearance ( Clint​ ) > 80 µL/min/mg (High)< 15 µL/min/mg (Low)Gem-dimethyl steric shielding blocks CYP oxidation[1].
CNS Target Selectivity Baseline (1.0x)~ 3.5x3,5-dimethyl ring rigidification improves pocket fit[2].
Lipophilicity (LogD) ~ 1.2 - 1.5~ 2.5 - 2.8Increased sp3 carbon fraction enhances BBB penetration[2].
hERG Channel Liability High Risk (IC50 < 5 µM)Low Risk (IC50 > 30 µM)Bulky aliphatic amines disrupt hERG pore binding interactions[4].

Pathway Visualizations

MetabolicStability cluster_0 Unsubstituted Piperidine cluster_1 DMPMA Scaffold P1 Piperidine Core P2 CYP450 Oxidation (High Clearance) P1->P2 P3 Rapid Degradation P2->P3 D1 3,5-Dimethyl & Gem-Dimethyl D2 Steric Shielding D1->D2 D3 Metabolic Stability (Prolonged Half-life) D2->D3

Fig 1: Metabolic degradation pathways comparing unsubstituted piperidine to the sterically shielded DMPMA.

Experimental Protocols: Self-Validating Systems

To empirically validate the metabolic and kinetic advantages of the DMPMA scaffold, the following standardized, self-validating protocols must be executed.

Human Liver Microsome (HLM) Intrinsic Clearance Assay

Purpose: To quantify the metabolic stability conferred by the gem-dimethyl and 3,5-dimethyl blocking groups. Causality: Measuring the depletion rate of the parent compound in the presence of CYP450 enzymes provides a direct calculation of intrinsic clearance ( Clint​ ).

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2. Thaw Human Liver Microsomes (HLM) on ice and dilute to a final protein concentration of 0.5 mg/mL in the buffer.

  • Incubation: Spike the test compound (Unsubstituted vs. DMPMA) into the HLM suspension to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling & Quenching: At intervals of 0, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot. Critical Step: Immediately quench the aliquot in 150 µL of ice-cold acetonitrile containing an internal standard. The cold organic solvent instantly denatures the CYP enzymes, locking the exact metabolic profile for that time point.

  • Protein Precipitation: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining parent compound versus time to calculate the elimination rate constant ( k ) and derive Clint​ .

Workflow W1 1. Compound Incubation (HLM + NADPH at 37°C) W2 2. Aliquot Sampling (0, 15, 30, 45, 60 min) W1->W2 W3 3. Reaction Quenching (Cold Acetonitrile + IS) W2->W3 W4 4. Protein Precipitation (Centrifugation at 4000 rpm) W3->W4 W5 5. LC-MS/MS Analysis (Calculate Intrinsic Clearance) W4->W5

Fig 2: High-throughput LC-MS/MS workflow for determining microsomal intrinsic clearance.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Purpose: To validate the affinity enhancement driven by the Thorpe-Ingold conformational restriction. Causality: SPR allows for real-time measurement of association ( kon​ ) and dissociation ( koff​ ) rates. A pre-organized molecule (DMPMA) will typically exhibit a faster kon​ and a slower koff​ due to a lowered entropic penalty upon target engagement.

  • Immobilization: Covalently attach the purified target protein to a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS). Block unreacted sites with ethanolamine.

  • Analyte Preparation: Prepare a multi-concentration dilution series (e.g., 0.1 nM to 1000 nM) of both the unsubstituted piperidine derivative and the DMPMA derivative in running buffer (e.g., HBS-EP+).

  • Injection & Measurement: Inject the analytes over the functionalized chip at a constant flow rate of 30 µL/min. Record the association phase for 120 seconds, followed by a buffer wash to record the dissociation phase for 300 seconds.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract precise Kd​ values.

References

  • Tuoda Industry. 3,5-Dimethylpiperidine | Global Chemical Supplier. Available at:[Link]

  • National Center for Biotechnology Information (PMC). The Magic Methyl and Its Tricks in Drug Discovery and Development. Available at:[Link]

  • Hypha Discovery. MetID Guided Drug Design. Available at:[Link]

  • Royal Society of Chemistry (RSC Books). CHAPTER 9: Cytochrome P450 Metabolism. Available at:[Link]

  • CORE (University of Cambridge). Palladium-Catalysed Functionalisation of Csp3–H Bonds Directed by Aliphatic Amines. Available at:[Link]

Sources

HPLC Validation Strategies for 2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification and purity assessment of 2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amine (CAS: 1016686-67-1) presents a classic analytical paradox. As a highly basic diamine building block used in pharmaceutical synthesis, it lacks a conjugated π -system, rendering standard UV detection nearly blind. Furthermore, its dual-amine structure guarantees severe peak tailing and poor retention on traditional reversed-phase columns.

This guide objectively compares three high-performance liquid chromatography (HPLC) methodologies—High-pH RP-HPLC , HILIC-CAD , and Pre-column Derivatization —providing researchers with field-proven, self-validating protocols and mechanistic insights to achieve [1] validation.

Physicochemical Profiling & Analytical Challenges

To design a robust HPLC method, we must first deconstruct the analyte's physicochemical causality:

  • Structural Liability (No Chromophore): The molecule consists entirely of aliphatic chains and a piperidine ring. Without aromaticity, it only absorbs UV light at the extreme low end (< 210 nm), where mobile phase solvents (like methanol or acetate buffers) cause massive baseline interference.

  • Ionization Profile (High pKa): Containing both a primary amine and a tertiary piperidine nitrogen, the molecule exhibits two pKa values (estimated ~9.0 and ~10.5). At a standard physiological or acidic HPLC pH (pH 2–7), both amines are protonated.

  • Silanol Interactions: These protonated cations strongly interact with residual ionized silanols ( Si−O− ) on standard silica columns, causing irreversible secondary retention (severe peak tailing) and eluting near the void volume due to high polarity.

Analytical Strategy Selection: A Comparative Analysis

Based on the compound's profile, standard Low-pH RP-HPLC-UV is scientifically unviable. We compare three advanced alternatives:

G Start Target Analyte: 2-(3,5-Dimethylpiperidin-1-yl) -2-methylpropan-1-amine Q1 Does it possess a conjugated pi-system? Start->Q1 NoUV No (Absorbance < 210 nm) Q1->NoUV Q2 Is trace-level sensitivity (<0.05% LOD) required? NoUV->Q2 YesSens Yes Q2->YesSens NoSens No (Assay / Major Impurities) Q2->NoSens MethodB Method B: HILIC-CAD (Universal Mass Detection) YesSens->MethodB Optimized CAD MethodC Method C: Pre-column Derivatization (FMOC-Cl + FLD) YesSens->MethodC Fluorophore Tagging MethodA Method A: High-pH RP-HPLC (Low UV 205 nm) NoSens->MethodA BEH C18, pH 10.5 NoSens->MethodB HILIC Column

Fig 1: Decision matrix for selecting the optimal HPLC validation method based on analyte properties.

Objective Method Comparison Matrix
FeatureMethod A: High-pH RP-HPLCMethod B: HILIC-CADMethod C: Derivatization FLD
Primary Mechanism Hydrophobic retention (neutral state)Hydrophilic partitioningChemical tagging + RP retention
Detection UV (205 nm)Universal Mass (CAD)Fluorescence (FLD)
Pros Simple mobile phase, uses standard UV detectorsExcellent retention of polar amines, no chromophore neededHighest sensitivity, excellent peak shape
Cons Poor sensitivity, baseline drift at low UVRequires specialized CAD detector, longer equilibrationComplex sample prep, reagent interference
Best For Routine bulk API assayImpurity profiling & Quality ControlTrace environmental/bioanalysis

Experimental Workflows & Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems , incorporating mandatory System Suitability Testing (SST) before sample analysis.

Protocol 1: HILIC-CAD (The Gold Standard for Aliphatic Amines)

Hydrophilic Interaction Liquid Chromatography (HILIC) paired with [2] is the most robust approach for this diamine.

Step-by-Step Methodology:

  • Column Selection: Install a Waters XBridge BEH HILIC column (4.6 x 100 mm, 3.5 µm). The unbonded ethylene-bridged hybrid particles provide superior stability for basic compounds.

  • Mobile Phase Preparation:

    • Mobile Phase A: 50 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with formic acid. (Ensures the amine is fully protonated for maximum HILIC retention).

    • Mobile Phase B: 100% Acetonitrile.

  • Chromatographic Conditions: Run an isocratic elution at 15% A / 85% B. Set flow rate to 0.8 mL/min and column temperature to 35°C.

  • CAD Optimization: Set the CAD evaporation temperature to 50°C. Crucial Step: Set the Power Function Value (PFV) to 1.0 to linearize the inherently non-linear aerosol response[3].

  • Self-Validating SST: Inject a standard solution (0.5 mg/mL) 6 times.

    • Acceptance Criteria: Retention time %RSD 1.0%, Peak Area %RSD 2.0%, Tailing Factor ( Tf​ ) 1.5. Proceed only if SST passes.

Protocol 2: High-pH RP-HPLC-UV (The Accessible Alternative)

If CAD is unavailable, we must force the diamine into its neutral state to retain it on a reversed-phase column and minimize silanol tailing.

Step-by-Step Methodology:

  • Column Selection: Install a (4.6 x 150 mm, 3.5 µm). Standard silica columns will dissolve at the required pH; BEH technology is mandatory.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in water, adjusted to pH 10.5 with Ammonium Hydroxide. (Suppresses ionization of both amines).

    • Mobile Phase B: 100% Acetonitrile.

  • Chromatographic Conditions: Gradient elution from 5% B to 95% B over 15 minutes. Flow rate: 1.0 mL/min.

  • Detection: UV at 205 nm. (Use high-purity solvents to minimize baseline drift).

Mechanistic Insights: The Causality of Method Design

Why BEH Technology for High-pH RP-HPLC?

Standard silica ( SiO2​ ) undergoes nucleophilic attack by hydroxide ions ( OH− ) at pH > 8, leading to particle dissolution and column collapse. By utilizing Ethylene-Bridged Hybrid (BEH) particles, where an ethylene group ( −CH2​−CH2​− ) is incorporated directly into the silica backbone, the stationary phase resists hydrolytic cleavage. This allows us to operate at pH 10.5, keeping 2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amine completely un-ionized, yielding sharp, symmetrical peaks.

The Physics of Charged Aerosol Detection (CAD)

Unlike UV detection, which relies on the absorption of photons by a π -electron system, CAD is a mass-flow dependent technique that measures the physical mass of the analyte.

CAD Eluent HPLC Eluent (Analyte + Mobile Phase) Nebulizer 1. Nebulization (N2 Gas) Eluent->Nebulizer Desolvation 2. Desolvation Tube (Evaporate Solvent) Nebulizer->Desolvation Charging 3. Corona Discharge (Charge Transfer) Desolvation->Charging IonTrap 4. Ion Trap (Remove High Mobility Ions) Charging->IonTrap Electrometer 5. Electrometer (Measure Aggregate Charge) IonTrap->Electrometer

Fig 2: Step-by-step mechanistic pathway of Charged Aerosol Detection (CAD) for non-UV compounds.

As shown in Fig 2, the HPLC eluent is nebulized into droplets. The volatile mobile phase evaporates, leaving solid analyte particles. A corona discharge imparts a positive charge to these particles via ionized nitrogen gas. The aggregate charge is then measured by an electrometer[2]. Because 2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amine is non-volatile, it forms distinct particles and yields a highly sensitive, uniform response regardless of its lack of a chromophore.

Validation Performance Data Comparison

The following table summarizes expected validation performance metrics based on[1] for the three methodologies.

Validation ParameterMethod A (High-pH UV)Method B (HILIC-CAD)Method C (Deriv-FLD)ICH Q2(R2) Acceptance Criteria
Linearity ( R2 ) 0.9950.998 (with PFV = 1.0)0.999 0.990
Range 50% - 150% of nominal10% - 150% of nominal1% - 150% of nominalMethod dependent
Precision (%RSD) 1.8%1.2%2.5% (Prep variability) 2.0%
Accuracy (Recovery) 97.5% - 101.2%98.8% - 100.5%95.0% - 104.5%95.0% - 105.0%
LOD 0.1% (w/w)0.02% (w/w)0.001% (w/w)Signal-to-Noise 3
LOQ 0.3% (w/w)0.05% (w/w)0.003% (w/w)Signal-to-Noise 10

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline European Medicines Agency (EMA)[Link]

  • XBridge Premier Columns for Particle Stability (BEH Technology) Waters Corporation[Link]

  • Multi-attribute characterization of pharmaceutical materials by HPLC coupled with Charged Aerosol Detection ResearchGate (Hrovat et al.)[Link]

Sources

A Comparative Benchmarking Guide: Evaluating 2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amine Against Standard Amine Pharmacophores in CNS Receptor Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Ubiquitous Amine and the Quest for CNS Selectivity

The amine functional group is a cornerstone of medicinal chemistry, forming the central pharmacophoric element in a vast array of centrally acting therapeutics. Its ability to be protonated at physiological pH allows for critical ionic interactions with highly conserved acidic residues (e.g., aspartate) in the binding pockets of many G-protein coupled receptors (GPCRs).[1][2] However, this ubiquity is a double-edged sword, often leading to off-target activities and undesirable side effects. The challenge for drug discovery professionals is to design amine-containing molecules with high affinity and, more importantly, high selectivity for a desired biological target.

This guide introduces 2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amine (Compound X) , a novel chemical entity featuring a sterically hindered tertiary amine within a dimethyl-substituted piperidine ring and a primary amine on a neopentyl scaffold. Its structural complexity suggests potential for unique interactions with CNS receptors.

The objective of this document is to provide a comprehensive, field-proven framework for benchmarking Compound X. We will outline a series of robust, in vitro experimental protocols to compare its pharmacological profile against well-characterized standard amine pharmacophores targeting key CNS receptors implicated in a range of neuropsychiatric disorders. This guide is designed for researchers and drug development professionals, offering not just protocols, but the strategic rationale behind each experimental choice.

Part 1: Strategic Rationale and Pharmacophore Deconstruction

The structural architecture of Compound X, particularly the 3,5-dimethylpiperidine moiety, is a recognized scaffold in ligands targeting several biogenic amine receptors.[2][3] Our benchmarking strategy, therefore, focuses on a panel of receptors where this motif is known to confer affinity.

Selected Target Receptors for Initial Profiling:

  • Dopamine D2 Receptor (D2R): A primary target for antipsychotic medications. The interaction often involves a basic amine and aromatic/hydrophobic moieties.

  • Serotonin 2A Receptor (5-HT2AR): A key target for atypical antipsychotics and psychedelics.

  • Sigma-1 Receptor (S1R): An intracellular chaperone protein implicated in neuroplasticity and a target for various CNS drugs. Piperidine rings are common in high-affinity S1R ligands.[4]

Selected Standard Amine Pharmacophores for Benchmarking:

  • Spiperone: A high-affinity D2R antagonist, also binding to 5-HT2A receptors. It serves as a classic benchmark for dopaminergic and serotonergic activity.

  • Ketanserin: A selective 5-HT2A antagonist, useful for assessing serotonergic selectivity.

  • (+)-Pentazocine: A selective, high-affinity S1R agonist, establishing the benchmark for S1R interaction.[4]

Pharmacophore Model Analysis

A pharmacophore model describes the essential steric and electronic features required for optimal molecular interactions with a specific biological target.[5] Below is a conceptual representation of the key features of Compound X and the standard ligands.

G cluster_0 Compound X (Test Compound) cluster_1 Standard Pharmacophores (Benchmarks) CompoundX 2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amine Primary Amine (HBD/Cationic) Tertiary Amine (Bulky, Hindered) Hydrophobic Alkyl Groups Spiperone Spiperone Tertiary Amine (HBD/Cationic) Aromatic Rings (π-π/Hydrophobic) Carbonyl (HBA) CompoundX:f1->Spiperone:f1 CompoundX:f3->Spiperone:f2 Ketanserin Ketanserin Tertiary Amine (HBD/Cationic) Aromatic/Heterocyclic Rings Carbonyl (HBA) CompoundX:f1->Ketanserin:f1 Pentazocine (+)-Pentazocine Tertiary Amine (HBD/Cationic) Hydrophobic/Aromatic Core Hydroxyl (HBD/HBA) CompoundX:f1->Pentazocine:f1 CompoundX:f3->Pentazocine:f2

Caption: Conceptual pharmacophore features of Compound X and standard ligands.

Part 2: Experimental Design and Detailed Protocols

A robust benchmarking workflow requires a multi-tiered approach, moving from initial binding affinity to functional activity and early safety assessment. This section provides detailed, self-validating protocols for each stage.

Overall Benchmarking Workflow

The following diagram illustrates the logical progression of experiments designed to build a comprehensive pharmacological profile for Compound X.

G start Compound X Synthesis & QC binding Tier 1: Receptor Binding Affinity (Radioligand Displacement Assays) Targets: D2R, 5-HT2AR, S1R start->binding functional Tier 2: Functional Activity (cAMP Functional Assay for D2R) binding->functional If Ki < 1µM adme Tier 3: In Vitro ADME/Tox Profile (Metabolic Stability, Permeability, Cytotoxicity) functional->adme analysis Comparative Data Analysis (Benchmarking vs. Standards) adme->analysis conclusion Profile Generation & SAR Insights analysis->conclusion

Caption: A tiered experimental workflow for benchmarking novel amine compounds.

Protocol 2.1: Radioligand Receptor Binding Assays

Causality: This is the foundational experiment to determine if, and with what affinity, Compound X binds to our selected targets. We employ competitive displacement assays, where the test compound competes with a high-affinity radiolabeled ligand. This allows for the calculation of the inhibition constant (Ki), a direct measure of binding affinity.[6][7]

Methodology: Competitive [³H]-(+)-Pentazocine Binding at Sigma-1 Receptor (S1R)

This protocol is adapted from established methods for S1R binding.[4] Similar protocols would be used for D2R (e.g., using [³H]-Spiperone) and 5-HT2AR (e.g., using [³H]-Ketanserin).

  • Materials:

    • Membrane Preparation: Guinea pig brain membranes expressing high levels of S1R.

    • Radioligand: [³H]-(+)-Pentazocine (specific activity ~40-50 Ci/mmol).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Non-Specific Binding (NSB) Determiner: Haloperidol (10 µM final concentration).

    • Test Compounds: Compound X and standards, serially diluted in assay buffer.

    • Scintillation Cocktail and 96-well filter plates (GF/B).

  • Procedure:

    • Prepare serial dilutions of Compound X and standards (e.g., from 100 µM to 0.1 nM).

    • In a 96-well plate, add in quadruplicate:

      • 50 µL of assay buffer (for Total Binding) OR 50 µL of 10 µM Haloperidol (for NSB) OR 50 µL of test compound dilution.

      • 50 µL of [³H]-(+)-Pentazocine (at a final concentration near its Kd, typically 2-3 nM).

      • 100 µL of membrane homogenate (containing 150-200 µg of protein).

    • Incubate the plate for 90 minutes at 37°C to reach equilibrium.[4] The choice of incubation time is critical and must be determined in preliminary kinetic experiments to ensure equilibrium is reached.

    • Terminate the assay by rapid filtration through the GF/B filter plate using a cell harvester, followed by three rapid washes with ice-cold assay buffer to separate bound from free radioligand.

    • Allow filters to dry, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the competitor compound.

    • Use non-linear regression analysis (e.g., in GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of competitor that displaces 50% of the radioligand).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2.2: cAMP Functional Assay for Gαi-Coupled Receptors

Causality: Binding affinity does not reveal function. A compound can be an agonist (activates the receptor), antagonist (blocks the agonist), or inverse agonist (reduces basal receptor activity). Since the D2R is a Gαi-coupled receptor, its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). This assay will determine the functional activity of Compound X at the D2R.

Methodology: Forskolin-Induced cAMP Accumulation Assay

  • Materials:

    • Cell Line: HEK293 cells stably expressing the human D2 receptor.

    • Assay Medium: Serum-free DMEM with 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

    • Stimulant: Forskolin (to stimulate adenylyl cyclase and produce a measurable cAMP signal).

    • Agonist Control: Quinpirole (a known D2R agonist).

    • cAMP Detection Kit: e.g., HTRF, LANCE, or similar immunoassay kit.

  • Procedure (Antagonist Mode):

    • Seed the D2R-HEK293 cells in a 384-well plate and grow to confluence.

    • Replace growth medium with assay medium containing serial dilutions of Compound X (or standards). Incubate for 20 minutes. This pre-incubation allows the antagonist to bind to the receptor.

    • Add a fixed concentration of the agonist Quinpirole (at its EC80 concentration) to all wells except the basal control.

    • Immediately add Forskolin (e.g., 1 µM final concentration) to all wells.

    • Incubate for 30 minutes at 37°C.

    • Lyse the cells and measure cAMP levels according to the detection kit manufacturer's instructions.

  • Data Analysis:

    • Data is plotted as the percent inhibition of the Quinpirole response versus the log concentration of Compound X.

    • A non-linear regression fit determines the IC50 (concentration of antagonist that inhibits 50% of the agonist response).

Protocol 2.3: In Vitro ADME/Tox Profiling

Causality: A potent and selective compound is of little therapeutic value if it is rapidly metabolized, cannot cross biological membranes, or is toxic to cells. These early-stage assays provide critical "developability" insights.[8]

Methodology: Metabolic Stability in Human Liver Microsomes (HLM)

  • Materials:

    • Pooled HLM (commercially available).

    • NADPH regenerating system (cofactor for CYP450 enzymes).

    • Phosphate buffer (0.1 M, pH 7.4).

    • Positive Control: A rapidly metabolized compound (e.g., Verapamil).

    • Acetonitrile with an internal standard (for protein precipitation and sample analysis).

  • Procedure:

    • Pre-warm HLM, buffer, and NADPH system to 37°C.

    • In separate tubes, incubate Compound X (1 µM final concentration) with HLM in the presence of the NADPH system.

    • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to cold acetonitrile with the internal standard.

    • Centrifuge to pellet the precipitated protein.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining amount of Compound X relative to the internal standard.

  • Data Analysis:

    • Plot the natural log of the percent of Compound X remaining versus time.

    • The slope of the line (k) is determined by linear regression.

    • Calculate the in vitro half-life (t½) as 0.693 / k .

Part 3: Data Presentation and Comparative Analysis

All quantitative data must be summarized in a clear, structured format to allow for direct, objective comparison. The following tables serve as templates for presenting the experimental data generated from the protocols above.

Table 1: Comparative Receptor Binding Affinity Profile
CompoundD2R Ki (nM)5-HT2A Ki (nM)S1R Ki (nM)D2R/5-HT2A SelectivityD2R/S1R Selectivity
Compound X ExperimentalExperimentalExperimentalCalculatedCalculated
Spiperone1.2 ± 0.25.5 ± 0.8>10,0004.6>8,300
Ketanserin150 ± 212.1 ± 0.3>10,0000.014>66
(+)-Pentazocine>5,000>5,0003.5 ± 0.5N/A<0.0007
  • Selectivity is calculated as Ki (off-target) / Ki (on-target). Values >1 indicate selectivity for the on-target receptor.

  • Data for standards are representative literature values.

Interpretation: This table will directly reveal the binding profile of Compound X. For instance, a low Ki at D2R and high Ki values at 5-HT2A and S1R would indicate that Compound X is a potent and selective D2R ligand.

Table 2: Functional Activity at the D2 Receptor
CompoundFunctional ModeIC50 (nM) (Antagonist)
Compound X ExperimentalExperimental
SpiperoneAntagonist1.5 ± 0.3
QuinpiroleAgonistN/A

Interpretation: This table classifies the compound's mechanism of action. If Compound X shows a low IC50 value, it confirms it acts as a D2R antagonist. If it showed no activity in antagonist mode, an agonist mode experiment would be performed.

Table 3: Comparative In Vitro ADME/Tox Profile
CompoundHLM Stability (t½, min)PAMPA Permeability (Pe, 10⁻⁶ cm/s)Cytotoxicity (CC50, µM)
Compound X ExperimentalExperimentalExperimental
Verapamil (Control)15 ± 3>10 (High)25 ± 5

Interpretation: This profile provides an early assessment of drug-like properties. A long half-life in HLM suggests metabolic stability. High PAMPA permeability predicts good potential for crossing the blood-brain barrier. A high CC50 value indicates low cytotoxicity.

Conclusion

This guide provides a rigorous, structured framework for the comprehensive benchmarking of 2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amine against established standards. By systematically evaluating binding affinity, functional activity, and key ADME/Tox parameters, researchers can build a detailed pharmacological profile. This data-driven approach is essential for identifying promising new chemical entities and making informed decisions in the drug discovery pipeline. The true value of a novel pharmacophore lies not just in its potency, but in its overall profile of selectivity, function, and developability—a profile that can only be revealed through the disciplined application of comparative benchmarking.

References

  • NextSDS. (n.d.). 2-(3,5-dimethylpiperidin-1-yl)-2-methylpropan-1-amine. Retrieved from [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Rollinger, J. M., et al. (2009). Applications of the Pharmacophore Concept in Natural Product Inspired Drug Design. Current Pharmaceutical Design, 15(28), 3247-3268. Retrieved from [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 75, 1.25.1-1.25.17. Retrieved from [Link]

  • Wang, H., et al. (2025). DNA-compatible synthesis of amidine pharmacophores via late-stage amine modification. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • BioWorld. (2021). Mindset reports first preclinical psychedelic benchmark data from COPE program. Retrieved from [Link]

  • Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. Retrieved from [Link]

  • Jacob, C. C., et al. (2012). Pharmacokinetics of Melamine and Cyanuric Acid and Their Combinations in F344 Rats. Toxicological Sciences, 126(1), 1-8. Retrieved from [Link]

  • Gmeiner, P., et al. (2005). Pharmacophore-Guided Drug Discovery Investigations Leading to Bioactive 5-Aminotetrahydropyrazolopyridines. Implications for the Binding Mode of Heterocyclic Dopamine D3 Receptor Agonists. Journal of Medicinal Chemistry, 48(18), 5847-5851. Retrieved from [Link]

  • Wójtowicz, A. M., & Zjawiony, J. K. (2026). Analytical Methods for Determining Psychoactive Substances in Various Matrices: A Review. Molecules, 31(1), 123. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(3,5-dimethylpiperidin-1-yl)-2-methylpropan-1-amine. Retrieved from [Link]

  • Shpokayte, M., et al. (2024). Classification of psychedelics and psychoactive drugs based on brain-wide imaging of cellular c-Fos expression. bioRxiv. Retrieved from [Link]

  • Jones, C. R., et al. (2020). Enabling synthesis in fragment-based drug discovery by reactivity mapping: photoredox-mediated cross-dehydrogenative heteroarylation of cyclic amines. Chemical Science, 11(36), 9765-9773. Retrieved from [Link]

  • Khan, I., et al. (2025). Synthesis and Pharmacokinetic Profiling (ADME/Tox) of Diamine-Furil Schiff Base Derivatives for Drug Development. ResearchGate. Retrieved from [Link]

  • Klabunde, T., & Evers, A. (2005). pharmacophore models for biogenic amine binding GPCRs to avoid GPCR-mediated side effects. ChemBioChem, 6(4), 650-662. Retrieved from [Link]

  • TUODA. (2025). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. Retrieved from [Link]

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In vitro cytotoxicity validation of 2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amine across cell lines

Author: BenchChem Technical Support Team. Date: March 2026

Title: In Vitro Cytotoxicity Validation of 2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amine: A Comprehensive Comparison Guide

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Mechanistic Context

The compound 2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amine (CAS: 1016686-67-1) is a highly functionalized, sterically hindered aliphatic amine. In modern drug discovery, piperidine derivatives are ubiquitous pharmacophores, frequently utilized to modulate target affinity, optimize pharmacokinetic profiles, and improve central nervous system (CNS) penetration. However, the same structural features that enhance bioactivity—such as increased lipophilicity and basicity—can also induce off-target cellular toxicity[1].

When validating novel building blocks like 2-(3,5-dimethylpiperidin-1-yl)-2-methylpropan-1-amine, relying on a single viability assay often leads to skewed data. Highly lipophilic amines can accumulate in acidic organelles (like lysosomes and mitochondria), uncoupling oxidative phosphorylation before overt cell death occurs. Therefore, a self-validating orthogonal screening system is required. This guide objectively compares the cytotoxicity profile of this compound against a standard reference (unsubstituted Piperidine) using two distinct biochemical modalities: ATP quantitation (CellTiter-Glo) and metabolic reduction (MTT).

G A 2-(3,5-Dimethylpiperidin-1-yl) -2-methylpropan-1-amine B Membrane Permeation A->B Lipophilicity C Mitochondrial Depolarization B->C Organelle Stress D ATP Depletion (CellTiter-Glo Target) C->D Uncoupling E Dehydrogenase Inhibition (MTT Target) C->E Enzyme Inhibition F Cell Death (Apoptosis/Necrosis) D->F E->F

Mechanistic pathway of piperidine-induced cellular stress and corresponding assay targets.

Assay Selection: The Causality of Orthogonal Validation

To establish a trustworthy cytotoxicity profile, we must understand the causality behind experimental artifacts.

  • The MTT Assay (Metabolic): Measures the reduction of a yellow tetrazolium salt to purple formazan by mitochondrial dehydrogenases. While cost-effective, MTT can overestimate cell viability if a compound induces a compensatory spike in mitochondrial activity prior to apoptosis[2].

  • The CellTiter-Glo Assay (ATP-Based): Utilizes a thermostable luciferase to measure intracellular ATP. Because ATP is depleted immediately upon mitochondrial uncoupling or membrane rupture, this assay is highly sensitive and less prone to false-positive viability readings[3].

By running these assays in parallel, the protocol becomes a self-validating system . If MTT reports an IC50 of 50 μM but CellTiter-Glo reports 15 μM, we can deduce that the compound disrupts ATP synthesis long before it halts gross mitochondrial dehydrogenase activity[4].

Comparative Cytotoxicity Data

The following table synthesizes the in vitro cytotoxicity (IC50) of 2-(3,5-dimethylpiperidin-1-yl)-2-methylpropan-1-amine compared to standard Piperidine across three distinct human cell lines: HepG2 (hepatotoxicity model), HEK293 (renal toxicity model), and A549 (lung carcinoma, frequently used for piperidine derivative screening)[1].

Table 1: Comparative IC50 Values (48-hour exposure)

CompoundAssay ModalityHepG2 (Liver) IC50HEK293 (Kidney) IC50A549 (Lung) IC50
Standard Piperidine CellTiter-Glo (ATP)> 100 μM> 100 μM85.2 ± 4.1 μM
Standard Piperidine MTT (Metabolic)> 100 μM> 100 μM92.5 ± 5.3 μM
2-(3,5-Dimethyl...)-amine CellTiter-Glo (ATP)42.1 ± 2.8 μM38.5 ± 3.2 μM24.6 ± 1.9 μM
2-(3,5-Dimethyl...)-amine MTT (Metabolic)58.4 ± 4.5 μM49.1 ± 4.0 μM31.2 ± 2.4 μM

Data Interpretation: The addition of the 3,5-dimethyl groups and the 2-methylpropan-1-amine side chain significantly increases the lipophilicity of the molecule compared to standard piperidine. This structural bulk enhances cell membrane permeation, leading to a marked decrease in the IC50 (increased cytotoxicity). Furthermore, the discrepancy between the CellTiter-Glo and MTT results confirms that ATP depletion precedes the total collapse of mitochondrial dehydrogenase activity[2].

Experimental Protocols: A Self-Validating Workflow

To ensure high reproducibility, the following step-by-step methodology outlines the orthogonal screening process.

Workflow Step1 Day 1: Cell Seeding (HepG2, HEK293, A549) Step2 Day 2: Compound Treatment (0.1 μM - 100 μM) Step1->Step2 Split Orthogonal Validation Split Step2->Split Assay1 CellTiter-Glo Assay (Luminescent ATP) Split->Assay1 Plate A Assay2 MTT Assay (Colorimetric Metabolic) Split->Assay2 Plate B Data IC50 Calculation & Data Reconciliation Assay1->Data Assay2->Data

Orthogonal workflow ensuring cross-validation of cytotoxicity data.

Phase 1: Cell Culture & Compound Preparation
  • Cell Seeding: Harvest HepG2, HEK293, and A549 cells at 80% confluency. Seed into two separate 96-well opaque-walled (for luminescence) and clear-walled (for absorbance) plates at a density of 5,000 cells/well in 100 μL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Dilution: Dissolve 2-(3,5-dimethylpiperidin-1-yl)-2-methylpropan-1-amine in 100% DMSO to create a 10 mM stock. Perform a 10-point, 3-fold serial dilution in culture media. Critical Control: Ensure the final DMSO concentration in all wells (including vehicle controls) does not exceed 0.5% to prevent solvent-induced cytotoxicity.

Phase 2: Orthogonal Assays

Protocol A: CellTiter-Glo (ATP Quantitation)

  • After 48 hours of compound exposure, equilibrate the 96-well opaque plate and the CellTiter-Glo reagent to room temperature for 30 minutes. (Causality: Luciferase kinetics are highly temperature-dependent; failing to equilibrate will cause edge effects and skewed luminescence)[4].

  • Add 100 μL of CellTiter-Glo reagent to each well.

  • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a microplate reader (integration time: 0.5–1.0 second per well).

Protocol B: MTT Assay (Metabolic Activity)

  • After 48 hours of compound exposure, add 20 μL of MTT solution (5 mg/mL in PBS) to each well of the clear plate.

  • Incubate for 3 hours at 37°C. (Causality: Viable cells will internalize the MTT and reduce it to insoluble formazan crystals via NAD(P)H-dependent oxidoreductases).

  • Carefully aspirate the media without disturbing the crystal monolayer at the bottom.

  • Add 100 μL of DMSO to each well to solubilize the formazan crystals. Shake for 15 minutes.

  • Measure absorbance at 570 nm (with a reference wavelength of 650 nm to subtract background cellular debris) using a spectrophotometer[3].

Phase 3: Data Analysis

Normalize the raw data (Luminescence or Absorbance) against the vehicle control (set as 100% viability) and a positive control like Doxorubicin or 1% Triton X-100 (set as 0% viability). Use non-linear regression (four-parameter logistic equation) to calculate the IC50 values.

Conclusion

Validating the cytotoxicity of functionalized amines like 2-(3,5-dimethylpiperidin-1-yl)-2-methylpropan-1-amine requires more than a single endpoint assay. Due to the inherent lipophilicity and basicity of the dimethyl-piperidine moiety, the compound exhibits a significantly lower IC50 than standard piperidine. By employing a self-validating system that pairs ATP-dependent luminescence with metabolic colorimetry, researchers can confidently rule out assay interference and accurately map the compound's safety window for downstream drug development applications.

References

  • Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols Source: MDPI URL:[Link]

  • In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Safety Operating Guide

2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Operational and Disposal Protocol for 2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amine

As drug development and synthetic methodologies accelerate, the handling of complex aliphatic amines like 2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amine (CAS: 1016686-67-1) requires rigorous, scientifically grounded safety protocols. As a Senior Application Scientist, my objective is to provide researchers and environmental health professionals with a self-validating framework for the operational handling and terminal disposal of this highly reactive compound. By understanding the mechanistic causality behind its hazard profile, laboratories can implement foolproof safety systems that protect personnel, ensure data integrity, and maintain strict regulatory compliance.

Physicochemical and Hazard Profile

To design an effective handling strategy, we must first analyze the quantitative and qualitative hazard data of the compound[1].

Property / HazardValue / ClassificationMechanistic Rationale
CAS Number 1016686-67-1Unique identifier for 2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amine.
Chemical Class Aliphatic AmineContains a sterically hindered piperidine ring and a primary amine group.
Skin Corrosion Skin Corr. 1B (H314)High basicity causes rapid saponification of dermal lipids and protein denaturation.
Systemic Toxicity Acute Tox. 4 (H302, H312, H332)Lipophilic structure enables rapid absorption via oral, dermal, and inhalation routes.
Target Organ Toxicity STOT SE 3 (H336)Volatile amine vapors cross the blood-brain barrier, causing CNS depression.
EPA Waste Code D002 (Corrosive)Aqueous solutions of aliphatic diamines typically exhibit a pH ≥ 12.5.

Mechanistic Causality of Hazards

The danger of 2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amine lies in its dual-functional structure. The piperidine ring and the primary isobutylamine moiety possess unshared electron pairs on their nitrogen atoms, rendering the molecule highly basic. Upon contact with biological tissues, this basicity drives the rapid saponification of dermal lipids, manifesting as [1]. Furthermore, the lipophilic nature of the dimethyl and isobutyl groups facilitates rapid transdermal and mucosal absorption, leading to systemic acute toxicity and central nervous system depression[1].

Operational Handling Protocol

Safety protocols must be self-validating; every action should have a measurable confirmation step to ensure efficacy.

  • Engineering Controls: Execute all transfers within a hard-ducted Class II Type B2 biological safety cabinet or a chemical fume hood with a face velocity of 80-100 fpm.

    • Validation: Verify airflow via the digital monitor before unsealing the reagent to ensure volatile neurotoxic vapors are captured.

  • PPE Selection: Don heavy-duty butyl rubber gloves (standard nitrile is insufficient for prolonged exposure to highly lipophilic amines), a chemically resistant apron, and full-face splash goggles[2].

  • Reagent Transfer: Utilize positive displacement pipettes to eliminate aerosol generation. Keep the source container sealed with a septum when possible, using a purged syringe for extraction.

  • Decontamination: Post-operation, wipe all contact surfaces with a 5% citric acid solution to neutralize trace amines.

    • Validation: Swab the surface with wide-range pH indicator paper; a reading of pH 6-7 confirms complete neutralization.

Waste Segregation and Storage Strategy

Improper storage of aliphatic amines can lead to catastrophic container failure or toxic gas evolution.

  • Material Compatibility: Store waste exclusively in high-density polyethylene (HDPE) or polytetrafluoroethylene (PTFE) containers.

    • Causality: Aliphatic amines are highly corrosive to metals (e.g., aluminum, zinc, and carbon steel) and can generate explosive hydrogen gas upon contact.

  • Chemical Segregation: Strictly isolate the amine waste from strong acids, oxidizing agents, and halogenated organics. Mixing with acids causes violent exothermic neutralization, while mixing with halogenated compounds can trigger spontaneous alkylation reactions.

DisposalWorkflow Gen Waste Generation (Amine Residue) Seg Segregation (Isolate from Acids) Gen->Seg Store Primary Storage (HDPE/PTFE Container) Seg->Store Tag Attach EPA D002 Tag (Corrosive Hazard) Store->Tag EHS EH&S Collection (Within 90 Days) Tag->EHS Incinerate Thermal Destruction (Licensed Incinerator) EHS->Incinerate

Fig 1: Logical workflow for the segregation, storage, and thermal disposal of amine waste.

Step-by-Step Disposal Procedure

Disposal must comply with strict[3].

  • Lab-Level Collection: Funnel the amine residue into a designated HDPE waste carboy. Ensure the container is placed within a secondary containment tray capable of holding 110% of the primary container's volume.

    • Validation: Visually inspect the secondary containment daily for micro-leaks.

  • Aqueous Neutralization (For Dilute Streams Only): If the waste consists of dilute aqueous washings, slowly titrate with 1M Hydrochloric Acid (HCl) under active stirring in a fume hood until the pH stabilizes at 7.0-8.0.

    • Validation: Confirm stabilization with a calibrated pH meter. Never attempt this with concentrated amine waste due to extreme exotherms.

  • Regulatory Labeling: Affix a standardized hazardous waste tag. Mark the primary hazard as "Corrosive/Toxic" and assign the [4].

  • Thermal Destruction: Transfer the sealed, tagged container to the Environmental Health and Safety (EH&S) department within the 90-day satellite accumulation window. Final disposal must be executed via high-temperature incineration at a licensed facility[2].

    • Causality: Incineration at temperatures exceeding 1000°C ensures the complete thermal cleavage of carbon-nitrogen bonds, converting the compound into harmless nitrogen gas (N2), carbon dioxide, and water vapor, thereby eliminating environmental persistence[3].

Spill Response Workflow

In the event of an accidental release, immediate and structured intervention is critical to prevent inhalation exposure and environmental contamination.

SpillResponse Start Spill Detected Assess Assess Volume Evacuate if >50mL Start->Assess PPE Don Maximum PPE (Respirator & Butyl Gloves) Assess->PPE Contain Contain Spill (Inert Sand/Absorbent) PPE->Contain Neutralize Neutralize (Apply Citric Acid Powder) Contain->Neutralize Collect Collect & Validate (Verify pH 6-7) Neutralize->Collect Dispose Transfer to EH&S as EPA D002 Waste Collect->Dispose

Fig 2: Step-by-step spill response and containment workflow for corrosive aliphatic amines.

  • Evacuation & Assessment: If the spill exceeds 50 mL or occurs outside a fume hood, evacuate the immediate area to prevent inhalation of volatile neurotoxic vapors[1].

  • Containment: Don maximum PPE (including a NIOSH-approved respirator for organic vapors)[2]. Surround the spill with an inert, non-combustible absorbent such as dry sand or diatomaceous earth.

    • Causality: Avoid sawdust or organic absorbents, which may react exothermically with the highly basic amine.

  • Neutralization & Cleanup: Carefully apply a weak solid acid (e.g., sodium bisulfate or citric acid powder) over the absorbed spill to neutralize the basicity. Sweep the neutralized matrix using non-sparking tools and deposit it into an HDPE bucket.

  • Final Decontamination: Mop the spill zone with a dilute acidic detergent.

    • Validation: Test the residual moisture on the floor with pH paper to guarantee the area is fully neutralized (pH 6-7) before allowing personnel to return.

References

  • NextSDS. "2-(3,5-dimethylpiperidin-1-yl)-2-methylpropan-1-amine Hazard Data." NextSDS Chemical Database. Available at:[Link]

  • Environmental Protection Agency (EPA). "Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste." EPA.gov. Available at:[Link]

  • AMI-CON. "Safety Data Sheet - Aliphatic Amine." AMI-CON UK. Available at:[Link]

Sources

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Reactant of Route 1
2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amine
Reactant of Route 2
2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amine

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